2-Chloro-4-fluoropyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2/c5-4-7-2-1-3(6)8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBAGLRPNSWXRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476412 | |
| Record name | 2-chloro-4-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38953-29-6 | |
| Record name | 2-chloro-4-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-4-fluoropyrimidine: A Comprehensive Technical Guide for Scientific Professionals
An in-depth exploration of the chemical properties, structure, synthesis, and applications of the versatile fluorinated building block, 2-Chloro-4-fluoropyrimidine, a key intermediate in modern drug discovery and medicinal chemistry.
Introduction
This compound is a halogenated pyrimidine derivative that has garnered significant attention in the field of medicinal chemistry. Its unique structural features and reactivity profile make it a valuable building block for the synthesis of a wide array of biologically active compounds. The pyrimidine scaffold itself is a cornerstone in the development of numerous therapeutics, including anticancer agents, kinase inhibitors, and anti-infectives.[1][2] The strategic placement of chloro and fluoro substituents on the pyrimidine ring of this compound allows for selective and sequential reactions, providing a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and diverse applications of this compound, tailored for researchers and professionals in drug development.
Physicochemical Properties and Structure
This compound is a solid at room temperature with a molecular formula of C₄H₂ClFN₂ and a molecular weight of 132.52 g/mol .[1] Its structure is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 4-position.
| Property | Value | Source |
| CAS Number | 38953-29-6 | [1] |
| Molecular Formula | C₄H₂ClFN₂ | [1][3] |
| Molecular Weight | 132.52 g/mol | [1] |
| Melting Point | 63-66 °C | |
| Boiling Point | 75-76 °C at 13 hPa | |
| InChI Key | HXBAGLRPNSWXRY-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(F)N=C(Cl)N=C1 | [3] |
The presence of the electron-withdrawing halogen atoms significantly influences the electronic properties of the pyrimidine ring, rendering it susceptible to nucleophilic attack. This inherent reactivity is central to its utility in organic synthesis.
Synthesis and Reactivity
The synthesis of this compound can be achieved through various synthetic routes, often starting from readily available pyrimidine precursors. A common strategy involves the halogenation of substituted uracil derivatives.[1] For instance, the process can begin with 5-fluorouracil, which is first converted to 2,4-dichloro-5-fluoropyrimidine using a chlorinating agent like phosphorus oxychloride.[1] Subsequent selective fluorination or other transformations can then yield the desired product.
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, amplified by the two halogen substituents, facilitates the displacement of the chloride and fluoride ions by a wide range of nucleophiles. A key aspect of its chemistry is the differential reactivity of the C-2 and C-4 positions. Generally, the C-4 position, bearing the fluorine atom, is more activated towards nucleophilic attack than the C-2 position with the chlorine atom.[1] This regioselectivity is attributed to the greater ability of the fluorine atom to stabilize the intermediate Meisenheimer complex through resonance.[1] This predictable reactivity allows for the sequential and controlled introduction of different functionalities onto the pyrimidine core.
Generalized Nucleophilic Aromatic Substitution (SNAr) Workflow
Below is a generalized workflow for a typical SNAr reaction involving this compound.
Caption: A typical workflow for the nucleophilic substitution on this compound.
Applications in Medicinal Chemistry
The unique reactivity profile of this compound makes it a highly sought-after intermediate in the synthesis of pharmaceutically active compounds. Its ability to undergo selective substitutions allows for the creation of diverse chemical libraries for drug screening.
Kinase Inhibitors
A significant application of this building block is in the development of kinase inhibitors for cancer therapy.[1] The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors. By reacting this compound with various amines and other nucleophiles, medicinal chemists can synthesize libraries of compounds to target specific kinases involved in cancer cell proliferation and survival. For example, derivatives of 2,4-diamino-5-fluoropyrimidine have been investigated as potential inhibitors of Protein Kinase Cθ (PKCθ).[1]
Antiviral and Anticancer Agents
The fluoropyrimidine motif is a well-established pharmacophore in antiviral and anticancer drug design.[1] The parent compound, 5-fluorouracil (5-FU), is a widely used chemotherapeutic agent.[1] this compound serves as a versatile precursor for the synthesis of novel 5-FU analogues and other pyrimidine-based antimetabolites with potentially improved efficacy and reduced side effects.[1]
Other Therapeutic Areas
The application of this compound extends beyond oncology and virology. Its derivatives have been explored as potential therapeutic agents for a range of other diseases. For instance, the related isomer, 2-chloro-5-fluoropyrimidine, is utilized in the synthesis of potent P2X7 receptor antagonists, which have potential applications in treating inflammatory and neurological disorders.[1]
Illustrative Synthetic Pathway to a Disubstituted Pyrimidine
The following diagram illustrates the sequential substitution on this compound.
Caption: Sequential nucleophilic substitution on this compound.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[4] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6]
Conclusion
This compound is a pivotal building block in modern medicinal chemistry, offering a versatile platform for the synthesis of a diverse range of heterocyclic compounds. Its well-defined reactivity, particularly the regioselective nature of nucleophilic aromatic substitution, provides chemists with a reliable tool for constructing complex molecular targets. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically functionalized intermediates like this compound in the drug discovery and development pipeline is undeniable.
References
An In-depth Technical Guide to 2-Chloro-4-fluoropyrimidine (CAS: 38953-29-6)
This guide provides a comprehensive technical overview of 2-Chloro-4-fluoropyrimidine, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, explore its nuanced reactivity, provide detailed experimental protocols, and highlight its significant applications in medicinal chemistry.
Part 1: Core Compound Profile
Introduction to a Versatile Scaffold
This compound (C₄H₂ClFN₂) is a halogenated pyrimidine derivative that has emerged as a high-value intermediate in the synthesis of complex organic molecules. Its strategic importance lies in the pyrimidine core, a recurring motif in numerous biologically active compounds, and the differential reactivity of its two halogen substituents. This unique structural arrangement offers a versatile platform for selective chemical modifications, making it a prized component in the construction of novel therapeutic agents. The electron-deficient nature of the pyrimidine ring, amplified by the presence of both chloro and fluoro groups, renders the molecule highly susceptible to a range of transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Physicochemical and Safety Data
A thorough understanding of the compound's properties and hazards is paramount for its safe and effective use in a laboratory setting.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 38953-29-6 | |
| Molecular Formula | C₄H₂ClFN₂ | |
| Molecular Weight | 132.52 g/mol | |
| Boiling Point | 227 °C | |
| Density | 1.439 g/cm³ | |
| Flash Point | 91 °C |
Table 2: Hazard and Safety Information
| Hazard Statement | GHS Classification | Precautionary Measures |
| H301: Toxic if swallowed | Acute Toxicity, Oral (Category 3) | P264, P270, P301+P310 |
| H311: Toxic in contact with skin | Acute Toxicity, Dermal (Category 3) | P280, P302+P352, P312 |
| H331: Toxic if inhaled | Acute Toxicity, Inhalation (Category 3) | P261, P271, P304+P340 |
Note: This compound should be handled by qualified professionals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It should be stored in a cool, dry place under an inert atmosphere.
Part 2: Synthesis and Purification
The most prevalent and industrially relevant synthesis of this compound begins with the readily available antimetabolite, 5-fluorouracil. The synthetic strategy involves the conversion of the uracil's hydroxyl groups into chlorides, followed by a selective fluorination or by starting from a precursor that already contains the desired fluorine atom. A common route proceeds via the intermediate 2,4-dichloro-5-fluoropyrimidine.
Synthesis of the Precursor: 2,4-Dichloro-5-fluoropyrimidine
The conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine is a robust and well-documented chlorination reaction.
Caption: Synthesis of 2,4-dichloro-5-fluoropyrimidine.
Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
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Rationale: Phosphorus oxychloride (POCl₃) serves as the chlorinating agent, converting the keto-enol tautomers of 5-fluorouracil into the corresponding chlorides. A tertiary amine base, such as N,N-dimethylaniline, is employed as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Procedure:
-
To a reaction vessel equipped with a reflux condenser and a mechanical stirrer, charge phosphorus oxychloride (POCl₃, ~10 molar equivalents) and N,N-dimethylaniline (~1.5 molar equivalents).
-
Carefully add 5-fluorouracil (1 molar equivalent) portion-wise to the stirred mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to approximately 114°C and maintain this temperature for about 2 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench it by slowly pouring it into a mixture of ice and water.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure to yield crude 2,4-dichloro-5-fluoropyrimidine, which can be purified further by distillation or chromatography if necessary. A yield of up to 92.2% has been reported under optimized conditions.
-
From this dichlorinated intermediate, selective reduction can be employed to obtain 2-chloro-5-fluoropyrimidine, which is an isomer of the title compound. The synthesis of this compound itself can be achieved through variations of this procedure, potentially involving different starting materials or selective halogen exchange reactions, though specific, detailed protocols are less commonly published.
Part 3: Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the controlled and selective reaction at its C2 and C4 positions.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
The electron-deficient pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The regioselectivity of this reaction is a critical aspect for synthetic planning. Generally, for 2,4-dihalopyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position. This is attributed to the greater ability of the para nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.
Caption: Generalized SNAr mechanism at the C4 position.
However, the relative reactivity of the C-Cl versus the C-F bond adds another layer of complexity. While fluorine is more electronegative, making the C4 position more electrophilic, the C-Cl bond is a better leaving group in some contexts. For this compound, there is conflicting information in the literature, with some sources suggesting the C2-Cl is more reactive, while others state the C4-F is more susceptible to displacement. This reactivity can be highly dependent on the nature of the nucleophile and the reaction conditions. For instance, sterically hindered nucleophiles may favor attack at the less hindered C2 position.
Experimental Protocol: Microwave-Assisted SNAr with an Amine
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Rationale: Microwave irradiation can significantly accelerate SNAr reactions, often leading to higher yields and cleaner product profiles in shorter reaction times. Triethylamine acts as a base to neutralize the in-situ formed HCl.
-
Procedure (Adapted from a similar system):
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In a microwave reaction vial, combine this compound (1 molar equivalent), the desired amine (1-1.2 molar equivalents), and triethylamine (2-3 molar equivalents) in a suitable solvent like propanol or DMF.
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Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a temperature between 120-140°C for 15-30 minutes. Monitor the reaction by TLC.
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After
-
The Synthetic Cornerstone: A Technical Guide to 2-Chloro-4-fluoropyrimidine for Advanced Drug Discovery
This guide provides an in-depth technical overview of 2-Chloro-4-fluoropyrimidine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical behavior, and strategic applications, offering field-proven insights into its role in constructing novel therapeutic agents.
Core Molecular Attributes of this compound
This compound (CAS Number: 38953-29-6) is a halogenated pyrimidine derivative that has garnered significant attention in medicinal chemistry. Its value lies in the unique electronic properties conferred by the pyrimidine ring and the differential reactivity of its two halogen substituents, which allows for selective and sequential chemical modifications.
Molecular Formula and Weight
The fundamental identity of this compound is defined by its elemental composition and mass.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₂ClFN₂ | |
| Molecular Weight | 132.52 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 38953-29-6 |
Physicochemical Properties and Characterization
While comprehensive, peer-reviewed spectroscopic data is not broadly published, the structural characterization of this compound is confirmed through standard analytical techniques. Researchers should rely on certificate of analysis data from suppliers for specific values. Key expected physicochemical properties are summarized below.
| Property | Description |
| Appearance | Typically an off-white to light yellow solid. |
| Solubility | Soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. |
| Stability | The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent hydrolysis. Thermal stress at elevated temperatures may also lead to degradation. |
| Spectroscopy | ¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyrimidine ring, with coupling constants influenced by the adjacent fluorine and nitrogen atoms. ¹³C NMR: The carbon NMR will show four distinct signals for the pyrimidine ring carbons, with the carbon atoms bonded to fluorine and chlorine exhibiting characteristic chemical shifts and C-F coupling. Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl). |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is typically achieved from readily available pyrimidine precursors, most notably those derived from 5-fluorouracil, a widely used chemotherapeutic agent. The general strategy involves the conversion of hydroxyl groups on the pyrimidine ring to chloro groups, followed by a selective fluorination or manipulation of a dichloro intermediate.
General Protocol for the Preparation of the Key Intermediate: 2,4-Dichloro-5-fluoropyrimidine
A common and well-documented precursor to fluorinated chloropyrimidines is 2,4-dichloro-5-fluoropyrimidine, which is synthesized from 5-fluorouracil. The following is a representative, generalized protocol based on established chemical transformations.
Disclaimer: This protocol is for informational purposes only and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
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5-Fluorouracil
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Phosphorus oxychloride (POCl₃)
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A suitable base (e.g., N,N-dimethylaniline or triethylamine)
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Ice-cold water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add phosphorus oxychloride.
-
Addition of 5-Fluorouracil: Under constant stirring, portion-wise add 5-fluorouracil to the phosphorus oxychloride. An exothermic reaction may occur, and the temperature should be controlled.
-
Addition of Base: Slowly add a suitable base (e.g., N,N-dimethylaniline) to the reaction mixture.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 12-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water with vigorous stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
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Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-5-fluoropyrimidine.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
The conversion of 2,4-dichloro-5-fluoropyrimidine to this compound involves a selective de-chlorination or a halogen exchange reaction, which requires carefully controlled conditions to achieve the desired regioselectivity.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the differential reactivity of the C-2 chloro and C-4 fluoro positions towards nucleophilic substitution, as well as their utility in palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. Generally, the C-4 position is more activated towards nucleophilic aromatic substitution than the C-2 position. This allows for the selective displacement of the fluorine atom by a variety of nucleophiles, such as amines, alcohols, and thiols, leaving the chlorine atom at the C-2 position available for subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Both the chloro and fluoro substituents can participate in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.
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Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling with boronic acids or their esters. The C-2 chloro group is generally more reactive in Suzuki couplings, allowing for the selective introduction of aryl or vinyl groups at this position.
-
Buchwald-Hartwig Amination: This provides a powerful method for forming carbon-nitrogen bonds, offering an alternative to classical SNAr reactions for the synthesis of substituted aminopyrimidines.
Generalized Protocol for Suzuki-Miyaura Coupling
The following is a generalized protocol for the Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C-2 position.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the anhydrous solvent and the palladium catalyst under the inert atmosphere.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a key starting material for the synthesis of a diverse range of biologically active compounds, particularly kinase inhibitors for cancer therapy. The ability to selectively functionalize the C-2 and C-4 positions allows for the generation of large libraries of compounds for high-throughput screening.
The incorporation of a fluorine atom is a common strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The fluoropyrimidine core is a foundational element in the development of treatments ranging from anticancer agents to therapeutics for inflammatory and endocrine disorders.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory fume hood.
-
Hazard Statements: Harmful if swallowed (H301), toxic in contact with skin (H311), and harmful if inhaled (H331).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere at 2-8°C.
This product is intended for research use only and not for diagnostic or therapeutic use in humans.
Conclusion
This compound is a versatile and valuable building block in modern medicinal chemistry. Its well-defined reactivity, particularly the differential reactivity of its halogen substituents, provides a robust platform for the synthesis of complex and diverse molecular architectures. A thorough understanding of its synthesis, handling, and chemical properties is essential for leveraging its full potential in the discovery and development of novel therapeutic agents.
A Spectroscopic and Structural Elucidation Guide to 2-Chloro-4-fluoropyrimidine
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-4-fluoropyrimidine (CAS No: 38953-29-6), a pivotal fluorinated heterocyclic building block in medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document synthesizes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data to construct a comprehensive chemical portrait of the molecule. We will explore the causal relationships between the molecular structure and its spectral output, offering field-proven insights into experimental design, data interpretation, and structural validation. Every protocol and interpretation is presented as a self-validating system, grounded in authoritative sources to ensure the highest degree of scientific integrity.
Introduction: The Significance of this compound
This compound is a substituted pyrimidine with the molecular formula C₄H₂ClFN₂ and a molecular weight of 132.52 g/mol . Its structure is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 4-position. This unique arrangement of electron-withdrawing halogens on an already electron-deficient pyrimidine ring makes it a highly reactive and versatile intermediate for organic synthesis.
The pyrimidine scaffold is a cornerstone in the development of a vast array of therapeutic agents, particularly in oncology. The strategic placement of halogen atoms in this compound allows for selective nucleophilic aromatic substitution (SNAr) reactions, enabling medicinal chemists to introduce diverse functionalities and construct complex molecular architectures. This guide serves to provide the foundational spectroscopic knowledge required for its unambiguous identification and utilization in complex synthetic pathways.
Molecular Structure and Spectroscopic Correlation
A thorough understanding of the molecule's structure is paramount to interpreting its spectroscopic data. The numbering of the pyrimidine ring and the positions of the substituents directly dictate the chemical environment of each atom, which is reflected in the resulting spectra.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the pyrimidine ring (H-5 and H-6). The electron-withdrawing nature of the nitrogen atoms and halogen substituents will shift these protons significantly downfield into the aromatic region. The coupling between these protons and with the ¹⁹F nucleus will result in complex splitting patterns.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| H-6 | ~8.6 | Doublet of doublets (dd) | ³J(H-H) ≈ 5-6, ⁴J(H-F) ≈ 2-3 |
| H-5 | ~7.5 | Doublet of doublets (dd) | ³J(H-H) ≈ 5-6, ³J(H-F) ≈ 6-8 |
Interpretation:
-
H-6: This proton is adjacent to a nitrogen atom (N-1) and is expected to be the most deshielded proton. It will appear as a doublet due to coupling with H-5. This doublet will be further split into another doublet by the fluorine atom at C-4 (a four-bond coupling, ⁴JHF).
-
H-5: This proton is coupled to H-6 (a three-bond coupling, ³JHH) and also to the fluorine at C-4 (a three-bond coupling, ³JHF). The ³JHF coupling is typically larger than the ⁴JHF coupling. The chlorine at C-2 influences the chemical shift but does not cause splitting.
Carbon (¹³C) NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will display four distinct signals for the four carbon atoms of the pyrimidine ring. The chemical shifts are heavily influenced by the electronegativity of the adjacent nitrogen and halogen atoms, and the
Reactivity and stability of 2-Chloro-4-fluoropyrimidine
An In-Depth Technical Guide to the Reactivity and Stability of 2-Chloro-4-fluoropyrimidine
Executive Summary
This compound (CAS No. 38953-29-6) is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery.[1] Its value stems from the electron-deficient pyrimidine core, which is strategically functionalized with two different halogens, offering a platform for selective and diverse chemical modifications. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive analysis of the compound's reactivity, focusing on the nuanced regioselectivity of its reactions. We will delve into the mechanistic underpinnings of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, explaining the causal factors that dictate which position on the pyrimidine ring reacts. Furthermore, this document details the compound's stability profile, offering field-proven protocols and handling guidelines to ensure its effective and safe utilization in the laboratory.
Introduction to this compound
Significance in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the design of numerous therapeutic agents, particularly in oncology, where it is central to kinase inhibitors and antimetabolites.[1] this compound serves as a key intermediate, allowing for the sequential and controlled introduction of various functional groups. This capability is crucial for generating libraries of novel compounds for pharmacological screening and for the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its derivatives have been explored as potential anticancer agents and as inhibitors for critical therapeutic targets like the SARS-CoV-2 main protease.[1]
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 38953-29-6 | [1][2] |
| Molecular Formula | C₄H₂ClFN₂ | [1][3] |
| Molecular Weight | 132.52 g/mol | [1][2] |
| Appearance | Liquid | [4] |
| InChIKey | HXBAGLRPNSWXRY-UHFFFAOYSA-N | [2] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
The Duality of Reactivity: A Tale of Two Positions (C2 vs. C4)
The synthetic utility of this compound is dominated by the differential reactivity of the chlorine atom at the C2 position and the fluorine atom at the C4 position. The electron-deficient nature of the pyrimidine ring, amplified by the inductive effects of the halogens, renders both positions susceptible to nucleophilic attack, yet they respond differently to various reaction conditions.[1]
Nucleophilic Aromatic Substitution (SNAr): The Preponderance of C2 Reactivity
Nucleophilic aromatic substitution (SNAr) is a primary transformation for this molecule. While the C4 position in many 2,4-dihalopyrimidines is often more reactive due to superior stabilization of the Meisenheimer intermediate, the specific pairing of chlorine and fluorine in this molecule alters the expected outcome.[5][6] For this compound, the chlorine atom at the C2 position is generally the more reactive site for SNAr.[1]
Causality: This preference is governed by a balance of two factors:
-
Ring Activation: Both halogens activate the ring toward nucleophilic attack via their strong electron-withdrawing inductive effects.
-
Leaving Group Ability: Chlorine is a significantly better leaving group than fluorine.
While the fluorine at C4 may contribute more to the electronic activation of its position, the much lower energy barrier for the departure of the chloride ion makes the reaction at C2 kinetically favored under most SNAr conditions.
Caption: SNAr mechanism showing nucleophilic attack at C2.
Palladium-Catalyzed Cross-Coupling: A Shift in Selectivity
In contrast to SNAr reactions, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, often exhibit a different regioselectivity. For this compound, the C2-chloro position is more reactive in Suzuki couplings, allowing for the selective formation of a C-C bond at this site.[1] This provides a powerful and complementary method to SNAr for functionalizing the C2 position.
Causality: The mechanism of cross-coupling involves an oxidative addition step where the palladium catalyst inserts into the carbon-halogen bond. The C-Cl bond is generally more susceptible to oxidative addition than the highly stable C-F bond.[7] Therefore, even though C4 might be electronically activated, the mechanistic requirement of the catalytic cycle directs the reaction to the C2 position.
Summary of Regioselectivity
The choice of reaction class is therefore a critical decision point for achieving the desired substitution pattern. The following diagram illustrates this strategic choice.
Caption: Strategic workflow for targeting C2 or C4 positions.
Practical Methodologies and Experimental Protocols
The following protocols are representative and should be adapted based on the specific substrate and nucleophile. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).[8][9]
Protocol: Regioselective SNAr at the C2 Position with an Amine
This protocol describes a typical amination at the C2 position, displacing the chloride.
Expertise-Driven Rationale: The use of a base like K₂CO₃ or DIPEA is crucial to neutralize the HCl generated in situ, driving the reaction to completion. A polar aprotic solvent like DMF or DMSO is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer complex.
-
Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent: Add anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.2-0.5 M.
-
Reagents: Add the amine nucleophile (1.1-1.5 eq) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80°C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water or brine to remove the solvent and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol: Regioselective Suzuki-Miyaura Coupling at the C2 Position
This protocol outlines a standard Suzuki coupling to form a C-C bond at the C2 position.
Expertise-Driven Rationale: The choice of palladium catalyst and ligand is critical. A catalyst like Pd(PPh₃)₄ is often effective for activated heteroaryl chlorides.[10] The reaction must be rigorously degassed to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Setup: To a Schlenk flask, add this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent: Add a solvent mixture, typically dioxane/water or DME/water (e.g., 4:1 ratio).
-
Degassing (Critical Step): Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles. This is a crucial step for reproducibility.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The appearance of a new, less polar spot and the disappearance of the starting material indicate progress.
-
Workup: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.[7]
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over Na₂SO₄.
-
Purification: Filter, concentrate, and purify the residue by flash column chromatography.
Stability and Handling
Proper handling and storage are paramount to maintain the integrity of this compound and ensure laboratory safety.
Chemical Stability and Degradation Pathways
-
Hydrolysis: The compound is susceptible to hydrolysis, particularly in the presence of strong acids or bases, which can displace the halogen substituents to yield hydroxy-pyrimidines.[1] The C-Cl bond is the most likely site of initial hydrolytic cleavage.[1]
-
Thermal Decomposition: Elevated temperatures can lead to degradation.[1] Thermal stability is highly dependent on the molecular structure and substitutions of pyrimidine derivatives.[11] Hazardous decomposition can release toxic gases such as CO, CO₂, NOx, HCl, and HF.[1][12]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as they can promote rapid decomposition.[1][9]
Recommended Storage and Handling Procedures
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C).[1]
-
Handling: As a toxic and irritant compound, it must be handled with appropriate PPE, including gloves, safety goggles, and a lab coat.[8][9] All transfers and reactions should be performed in a chemical fume hood.[9]
-
Safety: this compound is classified as harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[1]
Caption: Decision diagram for safe handling and storage.
Conclusion: A Versatile Scaffold for Modern Drug Discovery
This compound presents a fascinating case of controlled reactivity, where the choice of chemical methodology dictates the regiochemical outcome. The general preference for SNAr at the C2 position due to the superior leaving group ability of chlorine, complemented by the ability to perform palladium-catalyzed cross-couplings at the same site, provides chemists with a robust toolkit for molecular design. By understanding the underlying mechanistic principles and adhering to proper stability and handling protocols, researchers can effectively leverage this powerful building block to construct novel and complex molecules, accelerating the pace of innovation in drug discovery and development.
References
- 1. This compound|CAS 38953-29-6|Supplier [benchchem.com]
- 2. aablocks.com [aablocks.com]
- 3. PubChemLite - this compound (C4H2ClFN2) [pubchemlite.lcsb.uni.lu]
- 4. 2-Chloro-4-fluoropyridine | 34941-91-8 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Safe Handling of 2-Chloro-4-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of a Versatile Building Block
2-Chloro-4-fluoropyrimidine (CAS No. 38953-29-6) is a halogenated heterocyclic compound that has emerged as a valuable intermediate in medicinal chemistry and drug discovery.[1] Its utility lies in the strategic placement of two distinct halogen atoms—chlorine and fluorine—on the pyrimidine ring. This arrangement allows for selective, sequential nucleophilic substitution reactions, providing a versatile scaffold for constructing complex molecular architectures.[1] This reactivity is fundamental to its role in the synthesis of targeted therapeutics, including kinase inhibitors for oncology and agents targeting receptors involved in inflammation.[1]
However, the very chemical properties that make this compound a powerful synthetic tool also render it a significant occupational hazard. Its handling demands a rigorous and informed approach to safety. This guide provides a comprehensive framework for its safe use, moving beyond mere procedural steps to explain the underlying causality for each precaution. It is designed to empower researchers to not only protect themselves but also to ensure the integrity of their work.
Hazard Identification and Risk Assessment: Understanding the Threat Profile
Before a single container is opened, a thorough understanding of the specific hazards associated with this compound is paramount. The compound presents a multi-faceted risk profile encompassing acute toxicity, potential corrosivity, and reactivity.
GHS Hazard Profile Summary
| Hazard Category | GHS Classification | Signal Word | Hazard Statement(s) |
| Acute Toxicity | Category 3 (Oral, Dermal, Inhalation) | Danger | H301: Toxic if swallowed[1] H311: Toxic in contact with skin[1] H331: Toxic if inhaled[1] |
| Skin Corrosion / Irritation | Category 1B / 2 | Danger | H314: Causes severe skin burns and eye damage[2] H315: Causes skin irritation[3][4] |
| Serious Eye Damage / Irritation | Category 1 / 2A | Danger | H318: Causes serious eye damage[3] H319: Causes serious eye irritation[4] |
| Reactivity Hazards | Not formally classified, but known reactivity | - | Reacts with water/moisture, strong oxidizing agents, acids, and bases.[1][5] |
Note: Classifications can vary slightly between suppliers based on the data they have considered. Always refer to the specific Safety Data Sheet (SDS) for the batch in use.
The Causality Behind the Hazards
-
Acute Toxicity: The primary danger of this compound is its high acute toxicity via all major routes of exposure: ingestion, skin contact, and inhalation.[1][6] The molecule's relatively small size and lipophilicity may facilitate its absorption into the body. While specific toxicological mechanisms are not extensively documented in public literature, related fluoropyrimidine compounds, like 5-fluorouracil (5-FU), are known to interfere with fundamental cellular processes, which underscores the need for stringent containment.[7][8]
-
Corrosivity and Irritation: The compound can cause severe skin burns and eye damage.[2] This is likely due to its reactivity. Upon contact with moisture on the skin or in the eyes, it can undergo hydrolysis, potentially releasing hydrofluoric and hydrochloric acid, both of which are highly corrosive.[1]
-
Reactivity: The C-Cl bond on the pyrimidine ring is susceptible to nucleophilic attack.[1] This means it will readily react with water (hydrolysis), as well as strong acids, bases, and oxidizing agents.[5] Such reactions can be exothermic and may release hazardous fumes. One documented case involving a similar compound, 2-chloro-5-fluoropyrimidine, showed a violent thermal exotherm at temperatures above 100°C during a palladium-catalyzed cyanation reaction.[2]
Workflow for Pre-Use Risk Assessment
A dynamic risk assessment is not a one-time checkbox activity but a critical scientific thought process that must precede every experiment.
References
- 1. This compound|CAS 38953-29-6|Supplier [benchchem.com]
- 2. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-4-fluoropyridine | C5H3ClFN | CID 2782792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Evaluation of the risk of toxicity of fluoropyrimidines | Eurofins Biomnis [eurofins-biomnis.com]
- 8. Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-4-fluoropyrimidine as a heterocyclic building block
An In-depth Technical Guide to 2-Chloro-4-fluoropyrimidine as a Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on this compound, a key heterocyclic building block. It is designed for professionals in the fields of chemical research and drug development, providing in-depth insights into its synthesis, reactivity, and applications. The content is structured to deliver not just procedural steps but also the underlying scientific principles, ensuring a thorough understanding for practical application.
Introduction to a Versatile Heterocycle
This compound is a disubstituted pyrimidine that serves as a versatile building block in organic synthesis, particularly in the creation of pharmaceutical compounds. Its utility stems from the differential reactivity of its two halogen substituents, which allows for selective and sequential nucleophilic substitution reactions. This property enables the controlled, stepwise introduction of various functional groups, a highly desirable feature in the synthesis of complex molecules.
The pyrimidine core is a common scaffold in a multitude of biologically active compounds, including several approved drugs. The ability to precisely functionalize this core at the 2 and 4 positions makes this compound a valuable starting material for constructing libraries of potential drug candidates.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.
| Property | Value |
| Molecular Formula | C₄H₂ClFN₂ |
| Molecular Weight | 132.53 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 36-38 °C |
| Boiling Point | 158-160 °C |
| Purity | ≥98% |
Handling and Storage: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It should be stored in a cool, dry place away from strong oxidizing agents.
Core Reactivity and Mechanistic Insights
The synthetic power of this compound lies in the regioselective nature of its reactions. The two halogen atoms, chlorine at the 2-position and fluorine at the 4-position, exhibit different reactivities towards nucleophiles.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C2 and C4 positions towards nucleophilic attack.
General Mechanism: The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: General mechanism of SNAr on this compound.
Regioselectivity: The Decisive Factor
The key to harnessing the synthetic potential of this compound is controlling the regioselectivity of the nucleophilic attack.
-
Substitution at the C4-Position: The fluorine atom at the C4 position is generally more susceptible to displacement than the chlorine atom at the C2 position. This is attributed to the superior ability of fluorine to stabilize the negative charge of the Meisenheimer intermediate through its strong inductive effect. This allows for selective substitution at the C4 position under relatively mild conditions.
-
Substitution at the C2-Position: While less reactive, the chlorine atom at the C2 position can be displaced under more forcing conditions or with specific nucleophiles. This differential reactivity allows for a sequential functionalization strategy.
Synthetic Applications and Protocols
The ability to perform selective and sequential substitutions makes this compound a valuable precursor for a wide range of complex molecules.
Sequential Functionalization Workflow
A typical synthetic strategy involves the initial selective substitution at the C4 position, followed by a second substitution at the C2 position.
Caption: Workflow for sequential functionalization of this compound.
Experimental Protocol: Selective Amination at the C4-Position
This protocol details a standard procedure for the selective introduction of an amine at the C4 position.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or THF.
-
Reagent Addition: Add the desired primary or secondary amine (1.1 eq) followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the 2-chloro-4-aminopyrimidine derivative.
Rationale for Experimental Choices:
-
Solvent: Polar aprotic solvents are used to dissolve the reactants and stabilize charged intermediates without interfering with the reaction.
-
Base: A non-nucleophilic base is crucial to neutralize the hydrofluoric acid (HF) byproduct without competing with the amine nucleophile.
-
Stoichiometry: A slight excess of the amine and a larger excess of the base ensure the reaction proceeds to completion.
Applications in Drug Discovery
The 2,4-disubstituted pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.
Case Study: Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. Many of these drugs, such as gefitinib and erlotinib, feature a 2,4-diaminopyrimidine core. The synthesis of these molecules often relies on the sequential functionalization of a dihalopyrimidine precursor like this compound.
The modular nature of this synthetic approach allows for the creation of large libraries of analogues for structure-activity relationship (SAR) studies, which is a cornerstone of modern drug discovery. By systematically varying the substituents at the C2 and C4 positions, chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of a lead compound.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its distinct pattern of reactivity, characterized by the potential for selective and sequential nucleophilic substitutions, provides a reliable and efficient route to a wide array of complex, functionalized pyrimidines. A thorough understanding of its properties and reactivity, as detailed in this guide, empowers researchers to leverage this powerful tool for the advancement of drug discovery and materials science.
A Researcher's Comprehensive Guide to 2-Chloro-4-fluoropyrimidine: Sourcing, Synthesis, and Application
This technical guide provides an in-depth exploration of 2-Chloro-4-fluoropyrimidine, a critical building block for researchers and professionals in drug development. We will delve into reliable commercial suppliers, quality control methodologies, synthesis protocols, and safe handling procedures, offering field-proven insights to ensure the integrity and success of your research endeavors.
The Strategic Importance of this compound in Medicinal Chemistry
This compound (CAS No: 38953-29-6) is a halogenated pyrimidine derivative that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules.[1] Its strategic importance lies in the differential reactivity of its two halogen substituents. The chlorine atom at the 2-position and the fluorine atom at the 4-position provide orthogonal handles for sequential nucleophilic substitution reactions, allowing for the controlled and regioselective introduction of various functional groups. This characteristic makes it a valuable scaffold in the design of kinase inhibitors, particularly in the realm of oncology and inflammatory diseases.[1] The pyrimidine core is a common motif in numerous approved drugs, and the introduction of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
Commercial Sourcing: A Comparative Analysis of Suppliers
The quality and purity of starting materials are paramount in research and drug development. A reliable supply chain for this compound is therefore essential. Below is a comparative table of prominent commercial suppliers catering to the research community.
| Supplier | Purity | Available Quantities | Additional Information |
| Benchchem | Information not specified | Inquire for details | Provides a product overview and applications in medicinal chemistry.[1] |
| BLD Pharm | Information not specified | Inquire for details | Offers documentation including NMR, HPLC, and LC-MS data.[2] |
| AA Blocks | ≥95% | 50mg, 100mg, 250mg, 500mg, 1g, 2.5g, 5g | Provides pricing for various quantities and lead times.[3] |
| Sigma-Aldrich (Merck) | ≥98% | Inquire for details | Offers related compounds and access to safety data sheets and certificates of analysis. |
| Apollo Scientific | Information not specified | Inquire for details | Supplier of various fluorinated building blocks. |
| CymitQuimica | Information not specified | Inquire for details | European supplier of research chemicals.[4] |
| Arctom | 95% | 100mg | Provides safety information including GHS pictograms and hazard statements.[5] |
Expert Insight: When selecting a supplier, it is crucial to request a Certificate of Analysis (CoA) for the specific lot you intend to purchase. This document provides critical data on purity (typically determined by HPLC or GC), identity (confirmed by ¹H NMR and/or Mass Spectrometry), and residual solvent content. For GMP or preclinical studies, sourcing from a supplier with a robust quality management system is non-negotiable.
Quality Control: Ensuring the Integrity of Your Starting Material
A self-validating system for incoming raw materials is a cornerstone of reproducible research. The following experimental protocols outline the standard quality control procedures for this compound.
Identity and Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and identify any potential impurities.
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water with a small amount of formic acid or phosphoric acid for improved peak shape.[6]
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., acetonitrile) to a known concentration.
-
Sample Preparation: Prepare the sample to be analyzed by dissolving it in the same diluent to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. The expected spectrum should show characteristic signals for the aromatic protons on the pyrimidine ring.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum to confirm the number and chemical environment of the carbon atoms.
-
¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum, which should show a single resonance corresponding to the fluorine atom.
-
Data Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure.
Synthesis of this compound: A Step-by-Step Laboratory Protocol
While commercially available, understanding the synthesis of this compound can be valuable for troubleshooting and for the preparation of derivatives. A common route involves the halogenation of a pyrimidine precursor.
Workflow for the Synthesis of Halogenated Pyrimidines:
Caption: Synthetic pathway from 5-Fluorouracil to this compound.
Detailed Protocol for the Synthesis of the Intermediate 2,4-Dichloro-5-fluoropyrimidine:
This protocol is adapted from established methods for the chlorination of uracil derivatives.[1][7]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To the flask, add 5-fluorouracil. Slowly add a chlorinating agent such as phosphorus oxychloride (POCl₃), followed by a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).[7] The reaction is often exothermic and may require initial cooling.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically around 100-110 °C) for several hours.[7] Monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice. The product can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography to yield 2,4-dichloro-5-fluoropyrimidine.
Subsequent Halogen Exchange to this compound:
The conversion of 2,4-dichloro-5-fluoropyrimidine to this compound involves a selective halogen exchange reaction. This typically utilizes a fluoride source like potassium fluoride (KF) in a suitable solvent, where the more reactive chlorine at the 4-position is displaced by fluorine.
Reactivity Profile: Harnessing Nucleophilic Aromatic Substitution
The synthetic utility of this compound is dominated by its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the halogenated positions towards nucleophilic attack.
Regioselectivity of Nucleophilic Attack:
Caption: Preferential nucleophilic attack at the C4 position of this compound.
Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. This is attributed to the greater ability of the fluorine atom to stabilize the intermediate Meisenheimer complex through resonance.[1] This regioselectivity allows for a stepwise functionalization of the pyrimidine core.
Safe Handling, Storage, and Disposal
As a hazardous chemical, strict adherence to safety protocols is mandatory when handling this compound.
Hazard Summary:
-
Toxicity: Harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[1]
-
Irritation: Causes serious eye irritation.[8]
-
Flammability: Combustible liquid.[9]
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of vapors.
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use.
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8][9]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][10]
-
Keep away from heat, sparks, and open flames.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Consult your institution's environmental health and safety office for specific disposal guidelines.
Conclusion
This compound is a cornerstone building block in modern medicinal chemistry. A thorough understanding of its sourcing, quality control, synthesis, and safe handling is crucial for any researcher utilizing this versatile compound. By implementing the protocols and insights provided in this guide, scientists and drug development professionals can ensure the integrity of their starting materials and advance their research with confidence and safety.
References
- 1. This compound|CAS 38953-29-6|Supplier [benchchem.com]
- 2. 38953-29-6|this compound|BLD Pharm [bldpharm.com]
- 3. aablocks.com [aablocks.com]
- 4. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. japsonline.com [japsonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 2-Chloro-4-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of 2-Aryl-4-fluoropyrimidines
In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold is a cornerstone. Its prevalence in biologically active molecules, from approved drugs to developmental candidates, underscores its importance.[1] The targeted introduction of aryl and heteroaryl moieties onto the pyrimidine core via robust and versatile methods like the Suzuki-Miyaura cross-coupling reaction is a critical strategy for expanding chemical diversity and fine-tuning pharmacological properties.[1]
This application note provides a comprehensive guide to the Suzuki coupling of 2-chloro-4-fluoropyrimidine, a valuable building block for the synthesis of 2-aryl-4-fluoropyrimidine derivatives. The presence of a fluorine atom at the 4-position can significantly influence the molecule's electronic properties, metabolic stability, and binding interactions, making this a particularly interesting scaffold for drug development programs.
Reaction Principle: Unpacking the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound.[2] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
A foundational understanding of this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates like this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Regioselectivity with this compound: A Deliberate Choice
When working with di- or polyhalogenated substrates, regioselectivity is a critical consideration. In the case of this compound, the Suzuki coupling is expected to occur selectively at the C2 position, displacing the chloride. This is due to the generally higher reactivity of C-Cl bonds compared to C-F bonds in palladium-catalyzed oxidative addition.[3] The electron-deficient nature of the pyrimidine ring further activates the C-Cl bond for this initial step of the catalytic cycle.[1]
Optimized Protocol for the Suzuki Coupling of this compound
This protocol is adapted from established procedures for the Suzuki coupling of structurally similar dichloropyrimidines and is optimized for both conventional heating and microwave-assisted synthesis.[1]
Materials and Reagents
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling reaction.
Detailed Step-by-Step Protocol (Microwave-Assisted)
-
Reaction Setup: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.), the desired aryl or heteroaryl boronic acid (0.6 mmol, 1.2 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).
-
Catalyst and Solvent Addition: To the vial, add tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%). Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.
-
Inerting the Reaction: Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the reaction mixture at 100-120°C for 15-30 minutes with stirring.
-
Reaction Monitoring: After the allotted time, cool the reaction to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-fluoropyrimidine.
Protocol for Conventional Heating
The reaction can also be performed using a standard round-bottom flask or Schlenk tube under an inert atmosphere. The reaction mixture is typically heated to 80-100°C for 4-12 hours, with progress monitored by TLC or LC-MS.
Data Presentation: Key Reaction Parameters
The following table summarizes the recommended starting conditions and expected outcomes based on analogous reactions with chloropyrimidines.[1]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A robust and commercially available catalyst effective for a wide range of Suzuki couplings. |
| Base | K₂CO₃ (2-3 equiv.) | A moderately strong inorganic base that effectively promotes transmetalation without causing significant side reactions. |
| Solvent | 1,4-Dioxane/Water (2:1 or 3:1) | A biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents and promotes the catalytic cycle. |
| Temperature | 100-120°C (Microwave) or 80-100°C (Conventional) | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant catalyst decomposition. |
| Boronic Acid | 1.1-1.5 equiv. | A slight excess is used to drive the reaction to completion and account for any potential homo-coupling or protodeboronation. |
| Reaction Time | 15-30 min (Microwave) or 4-12 h (Conventional) | Microwave irradiation significantly accelerates the reaction. |
Troubleshooting and Mitigation of Side Reactions
Even with an optimized protocol, challenges can arise. Below are common side reactions and strategies to mitigate them.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid by a proton source.
-
Mitigation: Use freshly purchased or recrystallized boronic acid. Ensure the base is not excessively strong, and minimize the amount of water in the reaction if this side reaction is prevalent.[4]
-
-
Homo-coupling: The coupling of two boronic acid molecules to form a biaryl byproduct.
-
Mitigation: This can be minimized by ensuring a thoroughly deoxygenated reaction environment, as oxygen can promote this side reaction. Using a slight excess of the this compound can also be beneficial.[5]
-
-
Hydrodehalogenation: The replacement of the chlorine atom on the pyrimidine ring with a hydrogen atom.
-
Mitigation: This side reaction is often promoted by palladium-hydride species. Ensure the solvent is not a hydride source and that the base is not contributing to the formation of these species.[5]
-
-
Low or No Conversion:
-
Troubleshooting:
-
Catalyst Activity: Ensure the palladium catalyst is active. Consider using a fresh batch or a pre-catalyst.
-
Inert Atmosphere: Inadequate degassing can lead to catalyst deactivation.
-
Temperature: The reaction may require higher temperatures or longer reaction times, especially with electron-deficient boronic acids.
-
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of 2-aryl-4-fluoropyrimidines, which are valuable scaffolds in drug discovery. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can efficiently generate diverse libraries of these important compounds. The provided protocol, based on robust literature precedents for similar substrates, offers a solid foundation for successful and reproducible synthetic outcomes.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Aminopyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from oncology to virology.[1][2][3][4][5] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a privileged structure in drug design. The introduction of an amino group to the pyrimidine ring via C-N bond formation is a critical transformation, often leading to compounds with enhanced biological activity.
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of arylamines, largely supplanting classical methods that often require harsh conditions and exhibit limited substrate scope.[3][6] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to construct C(sp²)-N bonds, offering broad functional group tolerance and milder reaction conditions.[3][7]
This guide provides an in-depth exploration of the Buchwald-Hartwig amination using 2-chloro-4-fluoropyrimidine, a valuable and versatile building block in the synthesis of novel therapeutic agents. We will delve into the mechanistic intricacies, provide a detailed and validated experimental protocol, and offer insights into troubleshooting and optimization strategies.
The Mechanism: A Palladium-Catalyzed Dance
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple. Understanding this mechanism is paramount for rational catalyst selection and reaction optimization.[6][7]
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[8] The use of bulky, electron-rich phosphine ligands is crucial to facilitate this step.[9]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed as the desired 2-amino-4-fluoropyrimidine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3][6]
Caption: A decision-making workflow for optimizing the reaction conditions.
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective and regioselective method for the synthesis of valuable 2-amino-4-fluoropyrimidine derivatives. By understanding the underlying mechanism and carefully controlling reaction parameters such as the choice of catalyst, ligand, base, and temperature, researchers can achieve high yields of the desired products. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors. The continued development of more active and robust catalyst systems will undoubtedly further expand the utility of this indispensable reaction in the creation of novel and impactful molecules.
References
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for the Selective C2-Alkynylation of 2-Chloro-4-fluoropyrimidine via Sonogashira Coupling
Abstract
This application note provides a comprehensive guide to the Sonogashira cross-coupling reaction for the selective C2-alkynylation of 2-chloro-4-fluoropyrimidine, a critical building block in medicinal chemistry. We delve into the underlying principles of regioselectivity, the reaction mechanism, and the critical parameters influencing success. Detailed, field-proven protocols for both traditional copper-co-catalyzed and modern copper-free conditions are presented, designed to offer researchers robust and reproducible methods for synthesizing valuable 2-alkynyl-4-fluoropyrimidine derivatives.
Introduction: The Strategic Importance of Alkynylpyrimidines
The pyrimidine scaffold is a cornerstone in pharmaceutical development, appearing in numerous approved drugs. The introduction of an alkynyl group, via the Sonogashira coupling, provides a rigid, linear linker that is metabolically stable and can serve as a versatile handle for further chemical elaboration, including "click chemistry" applications.[1][2] The Sonogashira reaction, a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, is one of the most effective methods for forming sp²-sp carbon-carbon bonds under mild conditions.[2][3]
This compound is an attractive starting material due to its two distinct halogen atoms. Achieving selective functionalization is paramount for efficient molecular construction. This guide focuses exclusively on the conditions required to selectively couple at the C2-chloro position, leveraging the inherent differences in carbon-halogen bond reactivity.
Expertise & Rationale: Understanding Regioselectivity
The success of this transformation hinges on the predictable regioselectivity of the palladium-catalyzed cross-coupling. The reactivity of halogens on an electron-deficient ring like pyrimidine is governed by two primary factors: the carbon-halogen bond strength and the electronic activation of the position.
-
Influence of the Halogen: The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl >> F.[4] This trend is inversely related to the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—the rate-determining step—much more favorable for chlorine than for fluorine.[4][5] Fluoropyrimidines are typically unreactive in these reactions.[4]
-
Influence of the Position: On the pyrimidine ring, the general order of reactivity for halogen substitution is C4(6) > C2 > C5.[4] The C4 and C6 positions are the most electron-deficient and thus most susceptible to oxidative addition.
In the case of this compound, the C-Cl bond is significantly more labile and prone to oxidative addition by the Pd(0) catalyst than the highly robust C-F bond. Therefore, the Sonogashira coupling will proceed with high selectivity at the C2 position, leaving the C4-fluoro group intact for potential downstream nucleophilic aromatic substitution reactions.
The Sonogashira Reaction Mechanism
The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper co-catalyst cycle.[2][6] The palladium(0) species is the active catalyst, which may be generated in situ from a palladium(II) precatalyst.[2]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of the pyrimidine, forming a Pd(II) complex.[6][7]
-
Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.[7]
-
Reductive Elimination: The desired 2-alkynyl-4-fluoropyrimidine product is formed, regenerating the active Pd(0) catalyst.[6]
-
-
Copper Cycle:
Caption: A simplified diagram of the interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Key Experimental Parameters: A Scientist's Perspective
Choosing the right conditions is critical, especially when dealing with a less reactive aryl chloride.
-
Catalyst System:
-
Ligands: For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands can significantly enhance catalyst activity and improve reaction rates by promoting the oxidative addition step.[9]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Its primary role is to activate the alkyne, thereby increasing the rate of the reaction.[2] However, its presence can lead to the formation of alkyne homocoupling (Glaser coupling) byproducts, which can complicate purification.[10]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential.[7] It serves two purposes: deprotonating the terminal alkyne to form the reactive acetylide species and scavenging the HX (HCl in this case) generated during the catalytic cycle.
-
Solvent: Aprotic polar solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or 1,4-dioxane are commonly used.[8][11] The choice of solvent impacts the solubility of the reagents and the stability of the catalytic species.[12] Degassing the solvent prior to use is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Temperature: Due to the lower reactivity of the C-Cl bond compared to C-Br or C-I, elevated temperatures (e.g., 60-100 °C) are often necessary to achieve a reasonable reaction rate.[3][4] However, excessively high temperatures can lead to catalyst decomposition and side reactions.[7]
Detailed Experimental Protocols
The following protocols are designed as robust starting points for optimization. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Protocol 1: Standard Palladium/Copper-Catalyzed Coupling
This method is the classic approach, valued for its reliability and broad substrate scope.
Caption: Step-by-step experimental workflow for the standard Pd/Cu-catalyzed Sonogashira coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.05 eq.), and copper(I) iodide (CuI, 0.05 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon gas (repeat this cycle 3 times).
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (to make a ~0.2 M solution based on the pyrimidine) followed by triethylamine (Et₃N, 3.0 eq.) via syringe.
-
Degassing: Bubble nitrogen or argon gas through the stirred solution for 15 minutes to ensure all oxygen is removed.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 65 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-4-fluoropyrimidine.
Protocol 2: Copper-Free Sonogashira Coupling
This modern variation avoids the use of a copper co-catalyst, which can prevent the formation of diacetylene homocoupling byproducts and simplify purification.[13][14] It often requires a slightly different catalyst/ligand system and base.
Caption: Step-by-step experimental workflow for the copper-free Sonogashira coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 eq.), a palladium precatalyst such as Pd(OAc)₂ (0.02 eq.), a bulky phosphine ligand such as XPhos (0.04 eq.), and a carbonate base such as Cs₂CO₃ (2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon gas (repeat this cycle 3 times).
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (to make a ~0.2 M solution) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.5 eq.) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (copper-free reactions can sometimes be slower).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Comparison of Protocols
| Parameter | Protocol 1 (Pd/Cu-Catalyzed) | Protocol 2 (Copper-Free) | Rationale / Notes |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | Pd(OAc)₂ / XPhos | Protocol 2 uses a bulky ligand to enhance reactivity for the less reactive chloride in the absence of copper.[9] |
| Base | Et₃N (Triethylamine) | Cs₂CO₃ (Cesium Carbonate) | Carbonate bases are often effective in copper-free systems.[1] |
| Solvent | THF | 1,4-Dioxane | Both are suitable aprotic solvents; choice may depend on substrate solubility and temperature requirements. |
| Temperature | ~65 °C | ~100 °C | Higher temperature may be needed to compensate for the absence of the copper co-catalyst. |
| Key Advantage | Generally faster, well-established. | Avoids Glaser homocoupling, potentially cleaner reaction profile.[10] | |
| Potential Issue | Alkyne homocoupling byproducts. | May require higher temperatures or longer reaction times. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Poor quality reagents/solvent. | Ensure rigorous degassing; Increase temperature in 10 °C increments; Use freshly purified solvents and reagents. |
| Recovery of Starting Material | Reaction temperature too low; Insufficient reaction time. | Increase temperature; Allow reaction to run for a longer duration, monitoring carefully. |
| Significant Homocoupling | (Protocol 1) Oxygen present; High concentration of copper catalyst. | Rigorously deoxygenate all reagents and the reaction mixture; Reduce CuI loading to 1-2 mol%. |
| Complex Mixture of Products | Catalyst decomposition; Side reactions at high temperature. | Lower the reaction temperature; Screen alternative ligands or solvent systems. |
Conclusion
The selective Sonogashira coupling of this compound at the C2 position is a highly reliable and powerful transformation for the synthesis of functionalized pyrimidines. By understanding the principles of reactivity and carefully controlling key reaction parameters, researchers can successfully employ either traditional palladium/copper-catalyzed methods or modern copper-free alternatives. The protocols provided herein serve as a validated foundation for accessing a wide range of 2-alkynyl-4-fluoropyrimidine derivatives, opening avenues for discovery in medicinal chemistry and materials science.
References
- 1. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. books.lucp.net [books.lucp.net]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of Functionalized Pyrimidines Using 2-Chloro-4-fluoropyrimidine
An Application Guide and Protocol
Authored by: A Senior Application Scientist
Introduction: The Convergence of Privileged Scaffolds and Enabling Technology
The pyrimidine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous FDA-approved drugs, particularly in oncology and virology.[1] Its nitrogen-rich aromatic system provides a versatile template for designing molecules that can effectively interact with biological targets.[2][3] 2-Chloro-4-fluoropyrimidine, in particular, is a valuable and highly reactive building block for drug discovery, offering two distinct reaction sites for nucleophilic substitution, enabling the rapid generation of diverse compound libraries.[1][4]
Conventional thermal synthesis of pyrimidine derivatives often requires prolonged reaction times, high temperatures, and can lead to the formation of undesirable by-products.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[6][7][8] By utilizing microwave irradiation, MAOS delivers energy directly and efficiently to polar molecules within the reaction mixture, resulting in rapid, uniform heating.[7][9][10] This process dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving product yields and purity.[3][5][11]
This guide provides a comprehensive overview of the principles and a detailed protocol for the microwave-assisted synthesis of 4-substituted-2-chloropyrimidines via nucleophilic aromatic substitution (SNAr) on this compound.
The Principle of Microwave Dielectric Heating
Microwave-assisted synthesis operates on a fundamentally different heating principle than conventional methods.[5][10] Instead of relying on slow conductive heat transfer from an external source through the vessel walls, microwave energy couples directly with molecules in the reaction that possess a dipole moment.[7][12]
Two primary mechanisms are responsible for this energy transfer:
-
Dipolar Polarization: Polar molecules, like the solvents and reactants in the mixture, attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction at the molecular level, which manifests as intense, uniform heat throughout the sample.[7][9]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic intermediates), they will migrate back and forth under the influence of the oscillating electric field. Collisions caused by this rapid ion movement contribute significantly to the generation of heat.[8][10]
This "in-core" volumetric heating is the reason for the dramatic rate accelerations observed in MAOS, as it allows the reaction mixture to reach the target temperature almost instantaneously and maintain it with high precision.[9]
Regioselectivity in SNAr Reactions of this compound
The key to successfully using this compound is understanding the regioselectivity of the SNAr reaction. The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack. The positions on the ring are activated by the two halogen substituents.
In SNAr reactions, the rate is often determined by the stability of the intermediate Meisenheimer complex and the leaving group's ability to depart. While chlorine is generally a good leaving group, fluorine is significantly more electronegative. This strong electron-withdrawing effect makes the C4 position more electrophilic and thus more susceptible to initial nucleophilic attack. Consequently, with most common nucleophiles (amines, thiols), substitution occurs selectively at the C4 position, displacing the fluoride ion.
Caption: SNAr mechanism workflow.
General Protocol: Microwave-Assisted Synthesis of 4-Amino-2-chloropyrimidines
This protocol provides a robust method for the SNAr reaction between this compound and a primary or secondary amine. It is based on established procedures for similar pyrimidine derivatives.[13][14]
Materials and Equipment:
-
This compound
-
Substituted amine (nucleophile)
-
Anhydrous solvent (e.g., n-propanol, DMF, or acetonitrile)
-
Organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
Appropriately sized microwave reaction vial with a stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate, saturated sodium bicarbonate solution, brine
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 132.5 mg).
-
Add the desired amine nucleophile (1.1 mmol, 1.1 equivalents).
-
Add an anhydrous solvent (3-5 mL). The choice of solvent is crucial; polar aprotic solvents like DMF or polar protic solvents like n-propanol are often effective.[10][14]
-
Add an organic base such as triethylamine (1.5 mmol, 1.5 equivalents, ~209 µL) to act as a scavenger for the HF generated during the reaction.[13]
-
-
Microwave Irradiation:
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120-150 °C
-
Time: 10-30 minutes
-
Power: Dynamic power control to maintain target temperature (typically starts high and then modulates).
-
Stirring: Set to a high rate.
-
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by TLC after completion.[14] A sample can be taken (after cooling), diluted, and spotted against the starting materials.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the vial to cool to room temperature (most modern reactors have a compressed air cooling system).
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to remove any remaining acid, followed by brine (1 x 15 mL).[13]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: Experimental workflow for microwave-assisted synthesis.
Exemplary Applications and Reaction Parameters
The following table summarizes typical reaction conditions for the synthesis of various 4-substituted-2-chloropyrimidine derivatives.
| Nucleophile | Solvent | Base | Temp (°C) | Time (min) | Approx. Yield (%) | Reference |
| Aniline | n-Propanol | TEA | 140 | 20 | >90 | Adapted from[13] |
| Morpholine | DMF | DIPEA | 120 | 15 | >95 | Adapted from[15] |
| Benzylamine | Acetonitrile | TEA | 130 | 15 | >92 | Generalization |
| 4-Methoxythiophenol | DMF | K₂CO₃ | 100 | 25 | >85 | Adapted from[16] |
Troubleshooting and Optimization
-
Low Yield: If the reaction does not go to completion, consider increasing the temperature in 10-20 °C increments or extending the reaction time. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Side Product Formation: If substitution at the C2 position is observed, it may indicate that the reaction temperature is too high. Try reducing the temperature. For some highly reactive nucleophiles, lower temperatures may be sufficient and improve selectivity.[17]
-
Solvent Choice: The solvent's dielectric properties significantly impact microwave heating efficiency.[10] If a reaction is slow, switching to a more polar solvent with a higher dielectric constant (like DMF or NMP) can improve the coupling with microwaves and accelerate the reaction.
Conclusion: A Powerful Tool for Drug Discovery
Microwave-assisted synthesis using this compound provides a rapid, efficient, and high-yielding pathway to a diverse range of functionalized pyrimidine derivatives. This approach aligns with the principles of green chemistry by reducing reaction times and often minimizing the need for large volumes of solvents.[8][11] The resulting compounds are valuable intermediates for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases, where pyrimidine-based drugs have shown significant promise.[1][18][19]
References
- 1. This compound|CAS 38953-29-6|Supplier [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-(2-hydroxyphenyl)pyrimidine|High-Quality Research Chemical [benchchem.com]
- 5. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 6. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 7. mdpi.com [mdpi.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. pnrjournal.com [pnrjournal.com]
- 13. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arabjchem.org [arabjchem.org]
- 15. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 18. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of 2-Chloro-4-fluoropyrimidine for the Synthesis of Kinase Inhibitors
Abstract
The pyrimidine scaffold is a cornerstone in the architecture of numerous kinase inhibitors, prized for its ability to form critical hydrogen bond interactions within the ATP-binding hinge region of kinases.[1] 2-Chloro-4-fluoropyrimidine has emerged as a highly strategic building block in medicinal chemistry due to the differential reactivity of its two halogenated positions. This allows for controlled, sequential functionalization, enabling the construction of complex, 2,4-disubstituted pyrimidine libraries essential for structure-activity relationship (SAR) studies. This guide provides an in-depth analysis of the chemical principles governing the reactivity of this compound and offers detailed, field-proven protocols for its application in the synthesis of kinase inhibitor cores.
The Principle of Regioselective Synthesis
The synthetic utility of this compound is rooted in the predictable, regioselective displacement of its halogen substituents. While the pyrimidine ring is electron-deficient and highly susceptible to Nucleophilic Aromatic Substitution (SNAr), the reactivity of the C2 and C4 positions is not equivalent.[2]
Two primary factors govern the site of initial substitution:
-
Electronic Activation : The C4 position is generally more electronically activated towards nucleophilic attack than the C2 position. This is a common principle in heterocyclic chemistry, where the position 'para' to a ring nitrogen often has a higher LUMO coefficient, making it more electrophilic.[1]
-
Leaving Group Ability : The C-Cl bond is significantly weaker than the C-F bond, and chloride (Cl⁻) is a much better leaving group than fluoride (F⁻).
In the case of this compound, the superior leaving group ability of chloride typically dominates, making the C2-chloro position the more kinetically favorable site for the initial substitution under standard SNAr or palladium-catalyzed coupling conditions .[2] The subsequent displacement of the more resilient C4-fluorine requires more forcing conditions, such as higher temperatures or stronger nucleophiles. This differential reactivity is the key to a controlled, stepwise synthesis.
Core Synthetic Strategies & Experimental Workflows
A typical synthetic campaign to generate a 2,4-disubstituted pyrimidine core for a kinase inhibitor using this compound follows a two-step sequence. The first reaction targets the C2 position, followed by a second substitution at C4.
Caption: General workflow for sequential substitution of this compound.
Detailed Experimental Protocols
The following protocols are generalized methodologies based on established procedures for related dihalopyrimidines and serve as a robust starting point for synthesis.[3][4] Researchers should perform optimization based on the specific nucleophiles used.
Protocol 3.1: Selective C2-Amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the initial reaction of an amine nucleophile at the C2 position.
Rationale:
-
Solvent (Isopropanol - IPA): A moderately polar solvent that facilitates the dissolution of reactants and is suitable for heating to the required temperatures.
-
Base (DIPEA - N,N-Diisopropylethylamine): A non-nucleophilic hindered amine base used to scavenge the HCl generated during the substitution, driving the reaction to completion.[5] Its bulky nature prevents it from competing as a nucleophile.
-
Temperature (80-90 °C): Sufficient to overcome the activation energy for displacing the C2-chloride without being harsh enough to promote significant reaction at the C4-fluoride position.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in isopropanol (IPA) to a concentration of approximately 0.2 M.
-
Add the desired amine nucleophile (1.1 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the 2-amino-4-fluoropyrimidine intermediate.
Protocol 3.2: Selective C2-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of a boronic acid at the C2 position.
Rationale:
-
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Suzuki couplings, particularly with chloro-heteroarenes.[6]
-
Base (K₂CO₃ or Na₂CO₃): An inorganic base essential for the transmetalation step of the catalytic cycle.
-
Solvent (Dioxane/Water): A common solvent system for Suzuki reactions. Water is often necessary to dissolve the inorganic base and facilitate the catalytic cycle.
-
Temperature (100 °C): Typical for Suzuki couplings involving less reactive chloro-substrates. Microwave irradiation can often shorten reaction times significantly.[6]
Step-by-Step Methodology:
-
In a microwave vial or Schlenk flask, combine this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to achieve a substrate concentration of 0.1-0.2 M.
-
Heat the reaction mixture to 100 °C (conventional heating) or 120-140 °C (microwave heating) for 1-4 hours (conventional) or 15-30 minutes (microwave).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the 2-aryl-4-fluoropyrimidine intermediate.
Protocol 3.3: C4-Amination of the 2-Substituted-4-fluoropyrimidine Intermediate
This protocol describes the second, more challenging substitution at the C4 position.
Rationale:
-
Solvent (n-Butanol or DMA): High-boiling point, polar aprotic solvents are required to achieve the high temperatures needed to displace the resilient fluoride atom.[4]
-
Temperature (120-140 °C): These "forcing conditions" provide the necessary energy to overcome the higher activation barrier associated with breaking the strong C-F bond.
Step-by-Step Methodology:
-
In a sealed tube or round-bottom flask with a reflux condenser, dissolve the 2-substituted-4-fluoropyrimidine intermediate (1.0 eq) in n-butanol or N,N-Dimethylacetamide (DMA).
-
Add the second amine nucleophile (1.5-2.0 eq).
-
Add DIPEA (2.0-3.0 eq) to neutralize the generated HF.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction closely by LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under high vacuum to remove the high-boiling solvent.
-
Work-up and purify the final 2,4-disubstituted pyrimidine product as described in Protocol 3.1 (steps 8-10).
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and yields for SNAr reactions on various dichloropyrimidine systems, which serve as a valuable guide for optimizing reactions with this compound.
| Substrate | Nucleophile | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4,6-Trichloropyrimidine | 3-Amino-5-methylpyrazole | Triethylamine | THF | 50 | 16 | ~75 | [4] |
| 2,4-Dichloro-5-NO₂-pyrimidine | Triethylamine | - | CH₂Cl₂ | RT | 1 | 86 | [7] |
| 4,6-Dichloropyrimidine | Boc-piperazine | Triethylamine | Isopropanol | Reflux | 12 | 85 | [3] |
| 2-Chloro-4-(substituted)-pyrimidine | 1-Ethylpiperazine | Triethylamine | 1-Pentanol | 140 | 2 | 84 | [4] |
| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 100 | 0.25 (MW) | 81 | [6] |
This data is for analogous systems and is intended for guidance. Yields are highly dependent on the specific substrates used.
Troubleshooting and Key Considerations
-
Low Yield on C2 Substitution: If the first substitution is sluggish, consider a more polar aprotic solvent like DMF or DMA, but be mindful that this may reduce selectivity. For Suzuki couplings, screening different palladium catalysts and ligands may be necessary.
-
Mixture of Regioisomers: If a mixture of C2 and C4 substituted products is obtained in the first step, it indicates the reaction conditions are too harsh. Reduce the temperature or reaction time.
-
No Reaction at C4 Position: The C4-F bond is strong. If the second substitution fails, increase the temperature, use a higher boiling point solvent (e.g., NMP), or increase the excess of the nucleophile and base. In some cases, microwave heating is essential.
-
Hydrolysis: The chloropyrimidine core can be susceptible to hydrolysis, especially under basic conditions in the presence of water, leading to hydroxypyrimidine byproducts. Ensure anhydrous conditions, particularly for the first step.[2]
By leveraging the intrinsic difference in leaving group ability between chlorine and fluorine, this compound provides a reliable and strategic platform for the sequential construction of 2,4-disubstituted pyrimidine cores, paving the way for the efficient discovery and development of novel kinase inhibitors.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. This compound|CAS 38953-29-6|Supplier [benchchem.com]
- 3. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Versatility of 2-Chloro-4-fluoropyrimidine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Privileged Scaffold in Drug Discovery
The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically approved drugs and investigational agents. Its prevalence stems from its ability to engage in crucial hydrogen bonding interactions with biological targets, most notably the hinge region of protein kinases. Within the vast chemical space of pyrimidine derivatives, 2-Chloro-4-fluoropyrimidine has emerged as a particularly valuable and versatile building block for the synthesis of targeted therapies. This guide provides an in-depth exploration of its application, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
The strategic placement of halogen atoms on the pyrimidine ring is a key design element in modern drug discovery. The fluorine atom, owing to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. Concurrently, the chlorine atom at the 2-position serves as a versatile synthetic handle, enabling a range of cross-coupling and nucleophilic substitution reactions for the construction of complex molecular architectures.
The Role of this compound in Kinase Inhibitor Synthesis
Kinase inhibitors represent a major class of targeted therapies, particularly in oncology. The pyrimidine scaffold is frequently employed in their design due to its structural resemblance to the adenine core of ATP, allowing it to effectively compete for the ATP-binding site of kinases. This compound and its analogs are instrumental in the synthesis of inhibitors for a variety of kinases, including:
-
Janus Kinase 2 (JAK2) Inhibitors: The related isomer, 2-chloro-5-fluoropyrimidine, is a key intermediate in the synthesis of potent JAK2 inhibitors.
-
Aurora Kinase Inhibitors: 2,4-dichloro-5-fluoropyrimidine is utilized in the synthesis of 2,4-bisanilinopyrimidine derivatives as potential inhibitors of Aurora kinases.
-
Protein Kinase Cθ (PKCθ) Inhibitors: This precursor is also employed in the creation of 2,4-diamino-5-fluoropyrimidine derivatives as potential PKCθ inhibitors.
The differential reactivity of the chlorine and fluorine atoms on the pyrimidine ring allows for sequential and regioselective modifications, a crucial aspect in building molecular complexity and fine-tuning pharmacological properties.
Key Synthetic Transformations and Protocols
The utility of this compound in medicinal chemistry is primarily centered around two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Suzuki-Miyaura Cross-Coupling.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of two halogen atoms, makes it susceptible to nucleophilic attack. The chlorine atom at the 2-position is generally more labile than the fluorine atom at the 4-position, allowing for selective substitution. This reaction is fundamental for introducing diverse amine functionalities, which can serve as key pharmacophores for target engagement.
General Protocol for SNAr with Amines:
Materials:
-
This compound
-
Substituted amine (e.g., aniline, piperazine, or other primary/secondary amines)
-
Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA), or Potassium Carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or 1,4-Dioxane)
-
Round-bottom flask
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents and equipment (e.g., rotary evaporator, separatory funnel, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the base (1.5 - 2.0 eq.) to the solution.
-
Add the desired amine nucleophile (1.1 - 1.2 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C), depending on the reactivity of the amine.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-amino-4-fluoropyrimidine derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Water can act as a competing nucleophile, leading to undesired hydroxylation of the pyrimidine ring.
-
Base: Neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. The choice of base depends on the reaction conditions and the acid sensitivity of the substrates.
-
Excess Nucleophile: A slight excess of the amine can help to ensure complete consumption of the starting pyrimidine.
Workflow for Nucleophilic Aromatic Substitution (SNAr)
Caption: General experimental workflow for SNAr reactions.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. This reaction allows for the introduction of a wide range of aryl or heteroaryl groups at the 2-position of the pyrimidine ring, providing a scaffold for further functionalization and optimization of biological activity.
General Protocol for Suzuki-Miyaura Cross-Coupling:
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, or DMF)
-
Microwave reactor or conventional heating setup
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents and equipment
Procedure:
-
In a microwave vial or a round-bottom flask, combine this compound (1.0 eq.), the boronic acid/ester (1.2 - 1.5 eq.), the palladium catalyst (e.g., 0.5 - 5 mol%), and the base (2.0 - 3.0 eq.).
-
Add the degassed solvent system.
-
Seal the vessel and place it in the microwave reactor, or heat the mixture under an inert atmosphere using a conventional oil bath.
-
Irradiate with microwaves or heat at a suitable temperature (e.g., 80-120 °C) for the specified time (e.g., 15-60 minutes for microwave synthesis, or several hours for conventional heating).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter it off. Otherwise, proceed with an aqueous work-up.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-fluoropyrimidine derivative.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for the efficiency of the Suzuki coupling and depends on the specific substrates. Electron-rich and bulky phosphine ligands often improve the catalytic activity.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. Degassing the solvent is important to prevent oxidation of the palladium catalyst.
-
Microwave Irradiation: Microwave heating can significantly accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the key reactions of chloropyrimidines, which can be adapted for this compound.
| Reaction Type | Substrate | Reagent/Catalyst | Base | Solvent | Temperature | Time | Yield | Reference |
| SNAr | 2-Amino-4-chloropyrimidine | Substituted Amine | Triethylamine | Propanol | 120-140 °C | 15-30 min | Moderate to Good | |
| SNAr | 2,4-Dichloro-5-fluoropyrimidine | Various Amines | Varied | Varied | Varied | Varied | Good | |
| Suzuki Coupling | 2,4-Dichloropyrimidine | Phenylboronic Acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C (MW) | 15 min | Excellent | |
| Suzuki Coupling | 2-Chloropyridines | Aryl Boronic Acids | KF | 1,4-Dioxane | 110 °C | Varied | Good to Excellent |
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in medicinal chemistry, offering a gateway to a diverse range of biologically active molecules, particularly kinase inhibitors. The distinct reactivity of its halogen substituents allows for controlled and sequential modifications, enabling the fine-tuning of structure-activity relationships. The protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this important intermediate. As our understanding of disease biology continues to grow, the demand for novel and effective targeted therapies will undoubtedly fuel further innovation in the application of privileged scaffolds like this compound.
Synthesis of Aurora kinase inhibitors using pyrimidine derivatives
Application Note & Protocol
Topic: Synthesis of Aurora Kinase Inhibitors Using Pyrimidine Derivatives Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Conductors of Mitosis
The Aurora kinases are a family of serine/threonine kinases that act as master regulators of mitosis, ensuring the faithful segregation of chromosomes into daughter cells.[1][2] In humans, this family comprises three highly homologous members: Aurora A, Aurora B, and Aurora C. Aurora A is associated with centrosome maturation and spindle assembly, while Aurora B, a component of the chromosomal passenger complex, is crucial for chromosome segregation and cytokinesis.[1][3] Overexpression and hyperactivity of Aurora kinases are common hallmarks of many human cancers, leading to genetic instability and aneuploidy, which in turn fuel tumor progression.[1][4][5] This direct link to oncogenesis has established the Aurora kinases as highly attractive targets for cancer therapy.[6]
Among the numerous scaffolds investigated for Aurora kinase inhibition, pyrimidine-based derivatives have emerged as a particularly fruitful class of compounds.[7][8][9] The pyrimidine core can effectively mimic the adenine moiety of ATP, enabling compounds to act as competitive inhibitors by binding to the kinase's ATP-binding pocket.[7] This structural motif is present in several clinical and preclinical candidates, demonstrating its versatility and potential for developing potent and selective inhibitors.[7] This document provides a comprehensive guide to the synthesis, characterization, and biological evaluation of pyrimidine-based Aurora kinase inhibitors, intended for researchers in medicinal chemistry and drug discovery.
Mechanism of Action: Inducing Mitotic Catastrophe
Aurora kinase inhibitors exert their anti-cancer effects by disrupting the highly orchestrated process of cell division. By competitively binding to the ATP pocket of Aurora kinases, these small molecules block the phosphorylation of downstream substrates essential for mitotic progression.[10]
-
Inhibition of Aurora A typically leads to defects in centrosome separation and mitotic spindle assembly, resulting in monopolar spindles.[3] This triggers the spindle assembly checkpoint, causing a temporary mitotic arrest, which, if unresolved, can lead to apoptosis.[3]
-
Inhibition of Aurora B has more pleiotropic effects, including improper chromosome attachment to the spindle, failure of the spindle assembly checkpoint, and defects in cytokinesis.[3] This often results in cells exiting mitosis without proper chromosome segregation, leading to the formation of polyploid cells that subsequently undergo apoptosis.[1][3]
The ultimate cellular fate following Aurora kinase inhibition is often a form of mitotic catastrophe, a mode of cell death triggered by aberrant mitosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are Serine/threonine-protein kinase Aurora inhibitors and how do they work? [synapse.patsnap.com]
The Versatile Scaffold: Application of 2-Chloro-4-fluoropyrimidine in the Development of Next-Generation Anticancer Agents
Introduction: The Pyrimidine Core in Oncology
The pyrimidine nucleus is a cornerstone in the architecture of numerous therapeutic agents, owing to its fundamental role in the building blocks of DNA and RNA. In the realm of oncology, pyrimidine derivatives have emerged as a "privileged scaffold" for the development of targeted anticancer agents, particularly kinase inhibitors. These small molecules are designed to interfere with specific signaling pathways that drive cancer cell proliferation, survival, and metastasis. Among the vast array of pyrimidine-based building blocks, 2-Chloro-4-fluoropyrimidine stands out as a highly versatile and valuable intermediate in medicinal chemistry and drug discovery. Its distinct reactivity, with two different halogen atoms at key positions, allows for sequential and regioselective modifications, enabling the synthesis of diverse libraries of compounds for pharmacological screening.
This technical guide provides an in-depth exploration of the use of this compound in the synthesis of potent anticancer agents. We will delve into the causality behind experimental choices in key synthetic transformations, provide detailed, field-proven protocols, and present data on the biological activity of the resulting compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the quest for novel cancer therapeutics.
The Strategic Advantage of this compound in Synthesis
The synthetic utility of this compound lies in the differential reactivity of its chloro and fluoro substituents. The chlorine atom at the 2-position and the fluorine atom at the 4-position are both susceptible to nucleophilic aromatic substitution (SNAr). However, the C2-Cl bond is generally more reactive towards nucleophiles and in certain cross-coupling reactions compared to the C4-F bond. This differential reactivity allows for a stepwise and controlled introduction of various functionalities onto the pyrimidine ring, a crucial aspect in the construction of complex drug molecules.
Key transformations that leverage the unique properties of this compound include:
-
Nucleophilic Aromatic Substitution (SNAr): A foundational reaction where the electron-deficient pyrimidine ring facilitates the displacement of the chloro and fluoro groups by a wide range of nucleophiles, most commonly amines. This reaction is fundamental for installing side chains that can interact with specific pockets of the target protein.
-
Suzuki-Miyaura Cross-Coupling: A powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. This is frequently employed to introduce aryl or heteroaryl moieties, which can serve as key pharmacophoric elements for kinase inhibition.
-
Buchwald-Hartwig Amination: Another palladium-catalyzed cross-coupling reaction, this method is particularly effective for forming carbon-nitrogen bonds, especially with less nucleophilic amines where traditional SNAr reactions may be sluggish.
These synthetic strategies enable the creation of a vast chemical space around the pyrimidine core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of the final drug candidates.
Application in Kinase Inhibitor Development
Protein kinases are a large family of enzymes that play a critical role in cellular signaling. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. Pyrimidine-based compounds have been successfully developed as inhibitors of several key oncogenic kinases, including Epidermal Growth factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
The 2,4-disubstituted pyrimidine scaffold, readily accessible from this compound, is a common motif in kinase inhibitors. The nitrogen atoms in the pyrimidine ring often form crucial hydrogen bond interactions with the "hinge" region of the kinase's ATP-binding pocket, mimicking the binding of adenine in ATP. The substituents at the 2- and 4-positions then extend into other regions of the ATP-binding site, conferring potency and selectivity.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of key intermediates and final compounds using this compound. These are based on established methodologies and should be adapted and optimized for specific substrates and scales.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the regioselective Suzuki-Miyaura coupling of an arylboronic acid to the 2-position of this compound. The C2-Cl bond is generally more reactive in this coupling, allowing for selective functionalization.
Objective: To synthesize 2-Aryl-4-fluoropyrimidine derivatives.
Workflow Diagram:
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Chloro-4-fluoropyrimidine
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-chloro-4-fluoropyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic endeavors. The electron-deficient nature of the pyrimidine ring, combined with the differential reactivity of its halogen substituents, presents unique challenges and opportunities.[1][2]
This resource is structured as a series of questions and answers to directly address common issues and provide in-depth, mechanistically-grounded solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is expected to react in a Suzuki coupling?
The chlorine atom at the C2 position is significantly more reactive than the fluorine atom at C4 in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The general reactivity trend for halogens in these reactions is I > Br > OTf > Cl >> F.[3] The C-Cl bond is weaker and more susceptible to oxidative addition by the palladium(0) catalyst than the much stronger C-F bond. For dihalopyrimidines, the position also matters, with reactivity generally following C4 > C2 > C5.[2] However, the intrinsic reactivity of chlorine over fluorine dominates, making the C2 position the primary site for coupling.
Q2: Why is this coupling considered challenging compared to standard aryl chlorides?
The coupling of this compound is challenging for two main reasons:
-
Electron-Deficient Substrate: The pyrimidine ring is highly electron-deficient, which makes the C-Cl bond stronger and less reactive towards oxidative addition compared to electron-rich or neutral aryl chlorides.[4][5] This often necessitates more active catalytic systems.
-
Potential for Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, unreactive species. This requires careful selection of ligands that can shield the metal center and promote the desired catalytic cycle.
Q3: What is the role of the base in this reaction, and how do I choose one?
The base plays multiple critical roles in the Suzuki coupling.[6] Its primary function is to activate the organoboron species by forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which facilitates the key transmetalation step.[7]
Choosing a Base:
-
Weak Inorganic Bases (e.g., K₂CO₃, Na₂CO₃): These are often a good starting point, especially when used with aqueous solvent mixtures.[4] They are generally sufficient for activating many arylboronic acids.
-
Stronger Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are frequently required for more challenging couplings, such as those involving electron-deficient chlorides or sterically hindered partners.[5][6] They can accelerate the transmetalation step and are often used in anhydrous polar aprotic solvents like dioxane or THF.
-
Fluoride Sources (e.g., KF, CsF): These can be effective, particularly with boronic esters, but their efficacy can be substrate-dependent.[8]
For this compound, a moderately strong base like K₃PO₄ or K₂CO₃ is a robust starting point.
Q4: Should I use a boronic acid or a boronic ester (e.g., a pinacol ester)?
Both can be effective, but they have different properties:
-
Boronic Acids: More common and readily available. However, they can be prone to side reactions like protodeboronation (loss of the boron group) or homo-coupling, especially under harsh conditions (high temperature, strong base).[5]
-
Boronic Esters (e.g., MIDA or pinacol esters): Are often more stable, less prone to protodeboronation, and can provide better reproducibility. They are particularly useful for coupling unstable heteroarylboronic acids. The trade-off is that they may exhibit slower reaction kinetics, sometimes requiring more forcing conditions.
For initial screening, the boronic acid is a reasonable choice. If you encounter issues with decomposition or low yields, switching to the corresponding boronic ester is a logical next step.
Section 2: Troubleshooting Common Issues
This section provides a systematic guide to resolving common problems encountered during the Suzuki coupling of this compound.
Issue 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted this compound, it typically points to a problem with the catalytic cycle's initiation (oxidative addition) or the catalyst's stability.
Troubleshooting Flowchart: Low/No Conversion
Caption: Decision tree for troubleshooting low conversion.
Detailed Explanation:
-
Catalyst & Ligand Choice is Crucial: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this electron-deficient substrate.[1][4] Modern dialkylbiaryl phosphine ligands, such as SPhos and XPhos (developed by the Buchwald group), are designed to be both electron-rich and sterically bulky.[9][10] The electron richness promotes the rate-limiting oxidative addition step into the C-Cl bond, while the bulkiness accelerates the final reductive elimination step to release the product and regenerate the active Pd(0) catalyst.[11]
-
Temperature Matters: Cross-coupling reactions of aryl chlorides often require higher temperatures than bromides or iodides to drive the oxidative addition. If using a solvent like THF (boiling point ~66°C), the reaction may stall. Switching to 1,4-dioxane (b.p. 101°C) or DMF (b.p. 153°C) is a common strategy. Microwave irradiation can also be highly effective, often reducing reaction times from hours to minutes.[1][4]
Issue 2: Significant Side Product Formation
The most common side products are homo-coupling of the boronic acid (R-R) and protodeboronation (R-H).
Table 1: Common Side Products and Solutions
| Side Product | Probable Cause(s) | Recommended Solution(s) |
| Homo-coupling (Boronic acid dimer) | 1. Presence of oxygen in the reaction. 2. Slow transmetalation/reductive elimination. | 1. Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas (Argon or Nitrogen). 2. Use a slightly lower catalyst loading or switch to a more sterically hindered ligand to disfavor the side reaction. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Presence of excess water. 2. Reaction temperature is too high or reaction time is too long. 3. The boronic acid is inherently unstable. | 1. Use anhydrous solvents and a stronger, less-nucleophilic base (e.g., K₃PO₄ instead of an aqueous solution of K₂CO₃). 2. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. 3. Switch to the corresponding pinacol or MIDA boronate ester.[5] |
| Reductive Dehalogenation (Pyrimidine-Cl replaced by -H) | 1. Presence of trace water or other proton sources. 2. Inefficient transmetalation step. | 1. Ensure anhydrous conditions. 2. Use a stronger base to accelerate the formation of the boronate "ate" complex and speed up transmetalation. |
Issue 3: Reaction is Not Reproducible
Lack of reproducibility often stems from subtle variations in reagent quality or reaction setup.
-
Reagent Quality: Ensure the boronic acid is pure. Boronic acids can dehydrate to form cyclic anhydrides (boroxines), which can alter stoichiometry and reactivity.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your degassing procedure (e.g., freeze-pump-thaw cycles or sparging with argon for 20-30 minutes) is robust and that the reaction is maintained under a positive pressure of an inert gas.
-
Solvent Purity: Use high-purity, anhydrous solvents. Water content can significantly impact the reaction by promoting side reactions like protodeboronation.
Section 3: Advanced Optimization & Protocols
Protocol 1: Standard Catalyst System Screening
This protocol provides a starting point for optimizing the reaction using modern, highly active catalyst systems.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)
-
Ligand (e.g., SPhos or XPhos) (2-4 mol%)
-
Base (e.g., K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) under an inert atmosphere (Argon), add the this compound, arylboronic acid, and base.
-
In a separate vial, pre-mix the palladium precatalyst and the ligand in a small amount of the reaction solvent. Allow this mixture to stir for 5-10 minutes to pre-form the active catalyst.
-
Add the catalyst solution to the reaction vessel via syringe, followed by the remaining solvent to reach the desired concentration (typically 0.1-0.5 M).
-
Heat the reaction mixture with vigorous stirring to the target temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water or brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[2]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. wwjmrd.com [wwjmrd.com]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Chloro-4-fluoropyrimidine
Welcome to the technical support guide for the synthesis of 2-Chloro-4-fluoropyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and mitigate side reactions during the synthesis of this critical heterocyclic building block. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the robustness and reproducibility of your synthesis.
The primary and most controlled industrial route to this compound involves the selective nucleophilic substitution of a chlorine atom for a fluorine atom on a 2,4-dichloropyrimidine precursor. This halogen exchange (Halex) reaction, while conceptually straightforward, is fraught with potential side reactions that can drastically impact yield and purity. This guide focuses on troubleshooting this key synthetic step.
Troubleshooting Guide: Common Side Reactions & Mitigation
This section addresses the most frequent issues encountered during the synthesis of this compound from 2,4-dichloropyrimidine. Each issue is presented in a question-and-answer format, detailing the root cause and providing actionable mitigation strategies.
Q1: My reaction is producing significant amounts of 2,4-difluoropyrimidine. How can I improve selectivity for the desired mono-fluorinated product?
Root Cause Analysis: The formation of 2,4-difluoropyrimidine is a classic example of over-fluorination. The pyrimidine ring is electron-deficient, making both chlorine atoms susceptible to nucleophilic attack by the fluoride ion. The C4 position is generally more activated and reacts first. However, if the reaction conditions are too harsh (high temperature) or the reaction is run for too long, the less reactive C2-chloro group will also be substituted.
Mitigation Strategies:
-
Strict Temperature Control: The fluorination reaction is exothermic. Maintain a consistent and low-to-moderate temperature (typically between 50-80°C, substrate-dependent) to favor the kinetically preferred mono-substitution at the C4 position. Use an ice bath during the initial addition of reagents to manage any exotherm.
-
Stoichiometric Control of Fluoride Source: Use a slight excess, but not a large excess, of the fluoride source (e.g., spray-dried potassium fluoride). A molar ratio of 1.1 to 1.3 equivalents of KF to 2,4-dichloropyrimidine is a good starting point.
-
Reaction Monitoring: Track the reaction's progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material (2,4-dichloropyrimidine) is consumed to prevent the slower, subsequent conversion of the desired product into the di-fluorinated byproduct.
-
Use of a Phase-Transfer Catalyst (PTC): A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can significantly improve the reaction rate at lower temperatures.[1] The catalyst facilitates the transfer of the fluoride anion from the solid phase (KF) into the organic solvent, creating a more reactive "naked" fluoride ion.[2] This allows the reaction to proceed efficiently under milder conditions, thereby enhancing selectivity.[3]
Q2: I'm observing a significant amount of 2-Chloro-4-hydroxypyrimidine in my final product. What is causing this hydrolysis?
Root Cause Analysis: The C4-Cl bond in the starting material and the C4-F bond in the product are both susceptible to hydrolysis, particularly under basic or even neutral conditions if water is present.[4] The electron-withdrawing nature of the pyrimidine ring makes the C4 position highly electrophilic and prone to attack by water. This issue is often exacerbated by moisture in the reagents or solvent, or during aqueous work-up.
Mitigation Strategies:
-
Anhydrous Conditions: This is the most critical factor.
-
Ensure all glassware is oven-dried (>120°C) for several hours and cooled under an inert atmosphere (Nitrogen or Argon).
-
Use high-purity, anhydrous solvents. Aprotic polar solvents like DMF, DMSO, or sulfolane are common but must be rigorously dried.
-
Use a high-quality, spray-dried potassium fluoride, which has a larger surface area and lower water content than standard KF.
-
-
Inert Atmosphere: Conduct the entire reaction under a blanket of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
Careful Work-up: When quenching the reaction, use cold, deionized water and proceed with the extraction into an organic solvent promptly. Minimize the contact time between the product and the aqueous phase. Washing with brine can help to remove residual water from the organic layer before drying.
Q3: The reaction mixture turned dark brown or black, and I've isolated a tarry, intractable material. What is causing this decomposition?
Root Cause Analysis: Dark coloration and tar formation are typically signs of decomposition or polymerization side reactions. This can be triggered by excessively high temperatures, which can degrade the solvent (especially amides like DMF) or the pyrimidine compounds themselves. Certain bases, if used, can also promote side reactions. For instance, using a strong amine base in an attempt to accelerate the reaction can lead to unwanted nucleophilic substitution by the amine itself.[5]
Mitigation Strategies:
-
Re-evaluate Reaction Temperature: Do not exceed the recommended temperature for your specific solvent and substrate. If the reaction is sluggish, it is better to increase the reaction time or the amount of phase-transfer catalyst rather than aggressively increasing the heat.
-
Solvent Purity: Ensure the solvent is free of impurities. For example, old DMF can contain dimethylamine from decomposition, which is nucleophilic and can cause side reactions. Using freshly opened or purified solvents is recommended.
-
Avoid Strong Organic Bases: The fluorination with KF does not typically require an additional base. If a base is needed for a different synthetic step, choose a non-nucleophilic, sterically hindered base.
Frequently Asked Questions (FAQs)
Q1: What are the optimal starting conditions for the selective fluorination of 2,4-dichloropyrimidine?
A typical starting point involves using spray-dried potassium fluoride (1.2 eq.), a phase-transfer catalyst like tetrabutylammonium bromide (0.1 eq.), and anhydrous sulfolane as the solvent. The reaction is heated to around 60-70°C and monitored by GC until the starting material is consumed, which typically takes 4-8 hours.
Q2: How exactly does a phase-transfer catalyst (PTC) work in this reaction, and why is it so beneficial?
A PTC is a substance that transports a reactant from one phase into another where the reaction occurs.[6] In this solid-liquid system, the potassium fluoride is insoluble in the organic solvent. The cationic head of the PTC (e.g., R4N+) pairs with the fluoride anion (F-), pulling it from the solid KF crystal lattice into the organic phase. This "naked" fluoride ion is poorly solvated and therefore highly nucleophilic, dramatically accelerating the rate of substitution at a lower temperature.[1][2] This enhanced reactivity under milder conditions is key to preventing over-fluorination and thermal decomposition.
Q3: What is the recommended procedure for work-up and purification?
After cooling the reaction mixture, it is typically filtered to remove excess KF and other inorganic salts. The filtrate is then quenched with cold water and extracted with a suitable organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with water and then brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is often purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Data & Protocols
Table 1: Recommended Reaction Parameters for Selective Fluorination
| Parameter | Recommended Value | Rationale & Key Considerations |
| Substrate | 2,4-Dichloropyrimidine (1.0 eq.) | Ensure high purity (>98%) to avoid introducing competing nucleophiles. |
| Fluoride Source | Spray-Dried KF (1.1 - 1.3 eq.) | Spray-dried form has high surface area and low water content, crucial for reactivity and preventing hydrolysis. |
| Solvent | Anhydrous Sulfolane or DMSO | High boiling point, polar aprotic solvents are effective. Must be rigorously dried. |
| Catalyst | Tetrabutylammonium Bromide (TBAB) (0.05 - 0.1 eq.) | A robust and cost-effective phase-transfer catalyst. 18-crown-6 is also highly effective but more expensive.[3] |
| Temperature | 60 - 80 °C | Optimal range to balance reaction rate and selectivity. Monitor closely to prevent over-fluorination. |
| Reaction Time | 4 - 12 hours | Highly dependent on scale and temperature. Monitor by TLC or GC to determine endpoint. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent side reactions with atmospheric moisture and oxygen. |
Protocol 1: Lab-Scale Synthesis of this compound
Disclaimer: This protocol is for informational purposes only. All lab work should be conducted by trained personnel with appropriate safety precautions in a fume hood.
-
Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a nitrogen inlet), and a temperature probe, add 2,4-dichloropyrimidine (14.9 g, 100 mmol, 1.0 eq.).
-
Reagent Addition: Add spray-dried potassium fluoride (7.0 g, 120 mmol, 1.2 eq.), tetrabutylammonium bromide (3.22 g, 10 mmol, 0.1 eq.), and anhydrous sulfolane (100 mL).
-
Reaction: Begin stirring and slowly heat the mixture to 75°C using an oil bath.
-
Monitoring: Monitor the reaction progress every hour by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by GC or TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).
-
Work-up: Once the starting material is consumed (typically ~6 hours), cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with ethyl acetate (2 x 20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Add 200 mL of cold deionized water and extract with ethyl acetate (3 x 75 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.
Visual Guides
Diagram 1: Troubleshooting Workflow for Synthesis
References
Technical Support Center: Improving Regioselectivity in Substitutions on 2-Chloro-4-fluoropyrimidine
Welcome to the technical support center for regioselective substitutions on 2-chloro-4-fluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this versatile synthetic building block. Our goal is to equip you with the knowledge to control and optimize the regioselectivity of your substitution reactions, leading to higher yields and purer products.
Introduction: The Challenge of Regioselectivity
This compound is a highly valuable heterocyclic compound due to its electron-deficient pyrimidine ring, which is activated for nucleophilic aromatic substitution (SNAr). The presence of two different halogen atoms at the C2 and C4 positions presents a significant challenge and a synthetic opportunity: how to selectively substitute one halogen over the other. The outcome of the reaction is a delicate interplay of electronic effects, leaving group ability, and reaction conditions. This guide will help you navigate these factors to achieve your desired regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general rule for regioselectivity in nucleophilic aromatic substitution (SNAr) on this compound?
There isn't a single, inviolable rule, as the regioselectivity is highly dependent on the reaction conditions and the nucleophile. However, we can consider the contributing factors:
-
Electronic Activation: The pyrimidine ring is inherently electron-deficient, and the two halogen atoms further enhance this, making both the C2 and C4 positions susceptible to nucleophilic attack.[1] The C4 position is para to one of the ring nitrogens, while the C2 position is ortho to both.
-
Leaving Group Ability: In general, chloride is a better leaving group than fluoride due to the weaker carbon-chlorine bond compared to the very strong carbon-fluorine bond. This would favor substitution at the C2 position.
-
Intermediate Stabilization: The stability of the intermediate Meisenheimer complex also plays a crucial role. Some sources suggest that the C4 position is more activated towards nucleophilic attack because the fluorine atom is better at stabilizing the intermediate through resonance.[1] For the analogous 2,4-dichloropyrimidine, substitution generally favors the C4 position.[2][3][4][5]
Ultimately, the preferred site of attack is a fine balance between these competing factors, and the outcome can often be steered by carefully choosing the reaction parameters.
Q2: How does the nature of the nucleophile affect the C2/C4 selectivity?
The nucleophile is a critical determinant of regioselectivity. Different classes of nucleophiles can exhibit distinct preferences for either the C2 or C4 position.
-
Neutral Nitrogen Nucleophiles: For reactions with many neutral nitrogen nucleophiles on dichloropyrimidines, a mixture of C4 and C2 isomers is often obtained, with a moderate preference for the C4 position.[6]
-
Tertiary Amines: Interestingly, tertiary amines have been shown to exhibit excellent selectivity for the C2 position on 2,4-dichloropyrimidines that have an electron-withdrawing group at the C5 position.[3][7]
-
Alkoxides and Formamide Anions: In specific cases, such as with 2-MeSO2-4-chloropyrimidine, alkoxides and formamide anions can selectively attack the C2 position.[8] This is often due to specific interactions, like hydrogen bonding, that direct the nucleophile to the C2 position.[8]
Q3: Can substituents on the pyrimidine ring alter the regioselectivity?
Absolutely. The electronic nature of other substituents on the pyrimidine ring can dramatically influence the regioselectivity of SNAr reactions.[6]
-
Electron-Donating Groups (EDGs): An EDG (e.g., -OMe, -NHMe) at the C6 position can reverse the typical C4 selectivity and strongly favor substitution at the C2 position.[3][5][9]
-
Electron-Withdrawing Groups (EWGs): Conversely, an EWG (e.g., -CN, -NO2, -CF3) at the C5 position tends to enhance the inherent preference for substitution at the C4 position.[3][6]
Q4: Are there alternatives to SNAr for selective functionalization?
Yes, palladium-catalyzed cross-coupling reactions offer a powerful alternative for forming C-C, C-N, and C-S bonds with potentially different regioselectivity.[1]
-
Suzuki Coupling: The C2-chloro group is typically more reactive in Suzuki couplings, allowing for selective introduction of aryl or vinyl groups at this position.[1]
-
Buchwald-Hartwig Amination: This method is particularly useful for coupling less nucleophilic amines where SNAr reactions might be sluggish.[1]
-
C-S Coupling: While SNAr with thiols often favors the C4 position, specific palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands have been developed to achieve C2-selective C-S coupling.[2][10]
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Obtaining a Mixture of C2 and C4 Substituted Isomers
This is the most common challenge. The formation of hard-to-separate regioisomers significantly lowers the yield of the desired product.
Potential Causes & Solutions
-
Suboptimal Reaction Temperature: The activation energies for substitution at C2 and C4 can be different. A slight change in temperature can significantly impact the isomeric ratio.
-
Troubleshooting Protocol:
-
Set up a series of parallel reactions at different temperatures (e.g., -20 °C, 0 °C, room temperature, 40 °C).
-
Monitor the reactions by TLC or LC-MS to determine the ratio of isomers at various time points.
-
Choose the temperature that provides the best selectivity, even if it requires a longer reaction time. Lowering the temperature often increases selectivity.[11]
-
-
-
Inappropriate Solvent or Base: The polarity of the solvent and the nature of the base can influence which position is more reactive.
-
Troubleshooting Protocol:
-
Screen a range of solvents with varying polarities (e.g., THF, Dioxane, DMF, DMSO, n-Butanol).
-
Test different bases (e.g., K2CO3, Cs2CO3, DIPEA, Et3N). For instance, an n-butanol/DIPEA system has been reported to favor a single C4-substituted product in some cases.[3]
-
Analyze the product distribution for each condition to identify the optimal solvent/base combination.
-
-
-
Nucleophile Reactivity: A highly reactive nucleophile may be less selective.
-
Troubleshooting Protocol:
-
If using a deprotonated nucleophile, consider using the neutral form with a non-nucleophilic base to generate the active nucleophile in situ.
-
For amine nucleophiles, consider if a related but sterically more hindered amine could improve selectivity.
-
-
Decision-Making Workflow for Improving Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: No Reaction or Low Conversion
In some cases, the substitution reaction may not proceed or may be very sluggish.
Potential Causes & Solutions
-
Insufficiently Activated Substrate: While this compound is activated, some nucleophiles may still require more forcing conditions.
-
Troubleshooting Protocol:
-
Gradually increase the reaction temperature. Running reactions at elevated temperatures under pressure, for example in a sealed tube or using microwave irradiation, can significantly increase the reaction rate.[12]
-
Ensure your starting material is pure. Impurities can inhibit the reaction.
-
-
-
Poor Nucleophile: The chosen nucleophile may not be strong enough to react under the attempted conditions.
-
Troubleshooting Protocol:
-
If using a neutral nucleophile, ensure the base is strong enough to deprotonate it effectively.
-
Consider using a more nucleophilic reagent if the chemistry allows.
-
-
-
Moisture or Air Sensitivity: Some SNAr reactions can be sensitive to moisture or oxygen.[11]
-
Troubleshooting Protocol:
-
Thoroughly dry all glassware and solvents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]
-
-
Data Summary: Factors Influencing Regioselectivity
| Factor | Condition Favoring C4 Substitution | Condition Favoring C2 Substitution | Reference(s) |
| Ring Substituent | Electron-withdrawing group at C5 | Electron-donating group at C6 | [3][5][6][9] |
| Nucleophile | Many neutral nitrogen nucleophiles, thiols (SNAr) | Tertiary amines (with C5-EWG), alkoxides, formamide anions (in specific systems) | [2][3][6][7][8] |
| Reaction Type | SNAr (general trend for dihalopyrimidines) | Suzuki coupling, Pd-catalyzed C-S coupling (with specific ligands) | [1][2][4][10] |
| Reaction Conditions | Varies; often the thermodynamic product | Varies; can sometimes be favored under kinetic control (lower temperatures) | [11] |
Experimental Protocols
Protocol 1: General Procedure for Screening Regioselectivity of Amination
This protocol provides a framework for testing the influence of solvent and base on the regioselectivity of an SNAr reaction with an amine nucleophile.
-
Preparation: In separate oven-dried vials equipped with stir bars, add this compound (1.0 eq).
-
Solvent Addition: To each vial, add a different anhydrous solvent (e.g., THF, Dioxane, DMF, n-Butanol) to make a 0.2 M solution.
-
Reagent Addition: Add the amine nucleophile (1.1 eq) to each vial.
-
Base Addition: Add a different base (1.5 eq) to separate sets of vials (e.g., K2CO3, Cs2CO3, DIPEA).
-
Reaction: Stir the reactions at a set temperature (e.g., room temperature or 60 °C) under an inert atmosphere.
-
Monitoring: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench with water, extract with a suitable organic solvent, and analyze by LC-MS to determine the C2:C4 isomer ratio and conversion.
-
Optimization: Based on the results, select the best conditions for a larger-scale reaction.
Reaction Monitoring Visualization
Caption: Workflow for screening reaction conditions.
References
- 1. This compound|CAS 38953-29-6|Supplier [benchchem.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 11. benchchem.com [benchchem.com]
- 12. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-4-fluoropyrimidine
Welcome to the technical support center for cross-coupling reactions involving 2-chloro-4-fluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. As Senior Application Scientists, we aim to explain not just the what, but the why behind experimental choices to ensure your success.
The Challenge: Reactivity and Selectivity
Cross-coupling with this compound presents a distinct challenge centered on chemoselectivity. The pyrimidine core is electron-deficient, which enhances its reactivity in comparison to analogous benzene halides.[1] However, the key to a successful reaction lies in selectively activating the C-Cl bond at the C2 position while leaving the much stronger C-F bond at the C4 position intact.
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F, a trend that correlates inversely with the carbon-halogen bond dissociation energy.[2] The high strength of the C-F bond makes it largely unreactive under typical palladium-catalyzed conditions, which is advantageous for selective functionalization at the C2 position.[3][4][5] The primary hurdle is the relative inertness of the C-Cl bond compared to bromides or iodides, which necessitates the use of specialized, highly active catalytic systems.[2][6][7]
Troubleshooting Guide
This section addresses common issues encountered during cross-coupling reactions with this compound in a practical question-and-answer format.
Q1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?
A1: This is the most common issue and can stem from several factors. A systematic approach is key to diagnosis.
Probable Cause 1: Inactive Catalyst System The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step and is notoriously difficult for aryl chlorides.[2] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[8]
-
Solution: Employ a more active catalyst system. Modern systems for activating aryl chlorides rely on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[6][9] These ligands promote the crucial oxidative addition step.
-
For Suzuki-Miyaura Coupling: Consider using Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos, often with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[9][10] Pre-formed catalysts like XPhos-Pd-G2/G3 are also excellent choices.[9]
-
For Buchwald-Hartwig Amination: Ligands like BrettPhos and RuPhos are highly effective for coupling both primary and secondary amines with heteroaryl chlorides.[10] Josiphos-type ligands are also powerful, particularly for primary amines.[10]
-
Probable Cause 2: Inappropriate Base or Solvent The base is critical for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig aminations.[9][11] Its strength and solubility can dramatically affect the outcome.[8]
-
Solution:
-
Base Selection: For Suzuki couplings, inorganic bases are common. K₂CO₃ or K₃PO₄ are often effective.[1][12] For challenging couplings, stronger bases like Cs₂CO₃ or anhydrous KF might be necessary.[13] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or KOt-Bu are typically required.[14]
-
Solvent System: The solvent must solubilize all reaction components. For Suzuki reactions, ethereal solvents like 1,4-dioxane or THF, often with a small amount of water, are standard.[1][12] Toluene is also widely used. For Buchwald-Hartwig aminations, toluene, xylenes, or dioxane are common choices.[11]
-
Probable Cause 3: Poor Reagent Quality or Inert Atmosphere Cross-coupling reactions are highly sensitive to impurities and oxygen.
-
Solution:
-
Reagent Purity: Ensure the boronic acid (for Suzuki) is pure and has not undergone significant protodeboronation.[8] Use high-purity, dry solvents and ensure the base is anhydrous where required.
-
Inert Atmosphere: Oxygen can oxidize and deactivate the active Pd(0) catalyst.[8][15] Degas the reaction mixture thoroughly using a freeze-pump-thaw cycle or by bubbling argon or nitrogen through the solvent for an extended period before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing a failed cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting failed cross-coupling reactions.
Q2: I'm observing significant side product formation, such as hydrodehalogenation (C-Cl replaced by C-H) or boronic acid homocoupling. What's wrong?
A2: These side reactions point to specific issues within the catalytic cycle or reaction conditions.
-
Hydrodehalogenation: This occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the coupling partner. It can be exacerbated by moisture or an inappropriate base.
-
Solution: Ensure strictly anhydrous conditions if possible. Sometimes, a small amount of water is beneficial for Suzuki couplings, but excess water can be detrimental.[12] Consider screening different bases; for example, if using a carbonate base, switching to a phosphate or fluoride base might suppress this pathway.[13][16]
-
-
Homocoupling of Boronic Acid: This side reaction is often a sign of oxygen in the reaction system, which can promote the oxidative coupling of two boronic acid molecules.[15]
-
Solution: Improve the degassing procedure for your solvent and ensure a robust inert atmosphere is maintained throughout the reaction setup and duration.
-
Frequently Asked Questions (FAQs)
Q3: Why are bulky, electron-rich ligands so critical for coupling with this compound?
A3: The efficacy of these ligands is rooted in their impact on the palladium catalyst's electronic and steric properties, which directly addresses the primary challenge: activating the C-Cl bond.
-
Accelerating Oxidative Addition: The C-Cl bond is strong and its cleavage is often the slowest step in the catalytic cycle. Electron-rich ligands (like trialkylphosphines or N-heterocyclic carbenes) increase the electron density on the palladium(0) center.[9] This makes the metal more nucleophilic and better able to donate electron density into the σ* antibonding orbital of the C-Cl bond, facilitating its cleavage.
-
Promoting Reductive Elimination: Bulky ligands create steric crowding around the palladium center. This crowding is relieved during the final reductive elimination step, where the desired C-C or C-N bond is formed and the product is released from the metal.[9] By destabilizing the intermediate diorganopalladium(II) complex, bulky ligands accelerate this final, product-forming step.
Q4: Which type of cross-coupling reaction is best suited for this substrate?
A4: this compound is a versatile substrate for several key cross-coupling reactions. The "best" choice depends entirely on the desired bond construction.
| Coupling Reaction | Bond Formed | Typical Coupling Partner | Recommended Catalyst System (Examples) | References |
| Suzuki-Miyaura | C-C (sp²) | Aryl/Heteroaryl Boronic Acids/Esters | Pd(OAc)₂ / XPhos; Pd(dppf)Cl₂; Pd(PPh₃)₄ (under microwave) | [1][17] |
| Buchwald-Hartwig | C-N | Primary/Secondary Amines, Anilines | Pd₂(dba)₃ / BrettPhos; Pd(OAc)₂ / RuPhos | [10][11][18] |
| Sonogashira | C-C (sp) | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | [19][20] |
| Stille | C-C (sp²) | Organostannanes | Pd(PPh₃)₄ | [21][22][23] |
| Heck | C-C (sp²) | Alkenes | Pd(OAc)₂ / P(o-tol)₃ | [24][25][26] |
Q5: Can I perform a sequential cross-coupling to functionalize both the C2 and C4 positions?
A5: This is an advanced but feasible strategy. Since the C-F bond is generally unreactive to palladium catalysis, a different approach is needed for the second coupling. A common strategy involves:
-
First Coupling: Perform a standard palladium-catalyzed cross-coupling (e.g., Suzuki) at the C2-Cl position.
-
Second Reaction: The resulting 2-substituted-4-fluoropyrimidine can then undergo Nucleophilic Aromatic Substitution (SNAr) at the C4 position. The fluorine atom is an excellent leaving group for SNAr, especially given the electron-deficient nature of the pyrimidine ring. This allows for the introduction of nucleophiles like amines, alkoxides, or thiolates.
Experimental Protocols & Diagrams
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific substrates.
-
Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[2]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 mixture) via syringe.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., XPhos, 1.1-1.2 equiv relative to Pd). If using a pre-formed catalyst (e.g., XPhos-Pd-G3), add it directly (1-5 mol%).
-
Reaction: Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously for the specified time (4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. benchchem.com [benchchem.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. reddit.com [reddit.com]
- 13. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Stille reaction - Wikipedia [en.wikipedia.org]
- 22. Stille Coupling [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Heck reaction - Wikipedia [en.wikipedia.org]
- 26. Heck Reaction [organic-chemistry.org]
Technical Support Center: Managing the Hydrolysis and Degradation of 2-Chloro-4-fluoropyrimidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Chloro-4-fluoropyrimidine (CAS: 38953-29-6). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic building block. Our goal is to provide you with in-depth, field-proven insights to help you manage the stability of this compound, troubleshoot common experimental issues, and ensure the integrity of your research.
Part 1: Fundamentals & Core Concepts
This section addresses the fundamental chemical properties of this compound that are critical for its effective use.
Q1: What is this compound and why is its stability a primary concern?
This compound is a high-value fluorinated heterocyclic compound widely used as a synthetic intermediate in medicinal chemistry and drug discovery.[1] Its molecular structure, featuring a pyrimidine ring substituted with two different halogens, provides multiple reactive sites for building complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapies.
The primary concern regarding its stability stems from its high reactivity towards nucleophiles.[1] The electron-deficient nature of the pyrimidine ring, amplified by the electronegative halogen substituents, makes the carbon atoms at positions 2 and 4 highly susceptible to nucleophilic attack. This inherent reactivity, while beneficial for synthesis, also makes the compound prone to degradation, especially through hydrolysis if exposed to moisture.
Q2: What are the primary degradation pathways for this compound?
The most common and significant degradation pathway for this compound is hydrolysis .[1] This occurs when the compound reacts with water, which acts as a nucleophile. The reaction can be catalyzed by acidic or basic conditions.
Mechanism of Hydrolysis:
-
Nucleophilic Attack: A water molecule (or a hydroxide ion, which is a much stronger nucleophile) attacks one of the electrophilic carbon atoms (C2 or C4) bonded to a halogen.
-
Formation of Meisenheimer Complex: This attack forms a tetrahedral intermediate, known as a Meisenheimer complex, where the negative charge is delocalized across the electronegative nitrogen atoms of the pyrimidine ring.[1]
-
Expulsion of Leaving Group: The aromaticity of the ring is restored by the elimination of a halide ion (Cl⁻ or F⁻), resulting in the formation of a hydroxypyrimidine derivative.[1]
Generally, the C-Cl bond at the C2 position is more susceptible to cleavage than the C-F bond at C4, making 2-hydroxy-4-fluoropyrimidine a common degradation product.[1]
Part 2: Storage and Handling FAQs
Proper storage and handling are the first line of defense against degradation.
Q3: What are the ideal storage conditions for this compound?
To maintain the compound's integrity, strict adherence to recommended storage conditions is essential. The key is to create an environment that is cold, dry, and free of reactive substances.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2–8°C | Refrigeration slows down the rate of potential degradation reactions.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which is the primary driver of hydrolysis.[1] |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light. Some compounds can be light-sensitive, leading to photochemical degradation.[2] |
| Environment | Dry, well-ventilated area | Minimizes ambient moisture and ensures safety in case of a container breach. |
Q4: My container of this compound has developed a slight discoloration. Is it still usable?
Discoloration (e.g., turning slightly yellow or brown) is often an indicator of partial degradation. While the compound may still be largely intact, the presence of impurities could significantly impact your reaction outcomes, leading to lower yields and the formation of complex side products.
Action Plan:
-
Do Not Assume: Never use a discolored reagent without verifying its purity.
-
Purity Analysis: Perform a quick analysis. The most accessible methods are Thin Layer Chromatography (TLC) against a known standard (if available) or obtaining a ¹H or ¹⁹F NMR spectrum. HPLC or GC-MS analysis will provide a more quantitative assessment of purity.
-
Decision: If the purity is confirmed to be high (>95%) and minor impurities are acceptable for your specific application, you may proceed with caution. Otherwise, it is highly recommended to purify the compound (e.g., by column chromatography or recrystallization) or use a fresh, high-purity batch.
Q5: How should I handle the compound in the lab to minimize degradation during weighing and transfer?
Handling the compound correctly is just as important as storing it properly. The goal is to minimize its exposure to the atmosphere.
Caption: Inert atmosphere handling workflow for this compound.
Part 3: Reaction & Experimental Troubleshooting
Even with proper handling, issues can arise during experiments. This section provides a logical framework for troubleshooting.
Q6: My reaction is giving a low yield or multiple unexpected byproducts. What are the likely causes?
Low yields and unexpected byproducts are common frustrations that often trace back to the stability of the starting material or the reaction conditions.
Caption: Troubleshooting decision tree for unexpected reaction outcomes.
Q7: I am performing a nucleophilic substitution. Why is the reaction selective for the C2-Chloro position?
In nucleophilic aromatic substitution (SNAr) reactions, the chlorine atom at the C2 position is generally more reactive and thus substituted preferentially over the fluorine atom at the C4 position.[1] This selectivity is governed by two primary factors:
-
Leaving Group Ability: Chloride (Cl⁻) is a better leaving group than fluoride (F⁻) because it is a larger, more polarizable ion that can better stabilize the negative charge.
-
Bond Strength: The C-F bond is significantly stronger than the C-Cl bond, requiring more energy to break.
For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), selectivity for the C-Cl bond is even more pronounced. The oxidative addition of the palladium(0) catalyst into the C-Cl bond is kinetically much more favorable than insertion into the stronger C-F bond.[1]
Q8: Can I use protic solvents like ethanol or methanol in my reaction?
It is strongly discouraged to use protic solvents unless the reaction is specifically designed for solvolysis. Protic solvents (e.g., water, methanol, ethanol) are nucleophilic and can directly react with this compound, leading to the formation of undesired alkoxy or hydroxy byproducts and consuming your starting material.
| Solvent Class | Recommended Examples | Rationale |
| Aprotic Polar | DMF, DMSO, Acetonitrile, THF | Good solvating power without reactive protons. Must be anhydrous. |
| Aprotic Non-Polar | Toluene, Dioxane, Hexanes | Suitable for reactions requiring non-polar conditions (e.g., some coupling reactions). Must be anhydrous. |
| Protic | Water, Methanol, Ethanol | AVOID . Will act as a nucleophile and cause degradation/solvolysis. |
Part 4: Detection and Analysis of Degradation
Verifying the quality of your starting material and identifying impurities are crucial experimental steps.
Q9: How can I confirm the purity of my this compound and what degradation products should I look for?
Several analytical techniques can be used to assess purity and detect degradation.
Caption: Primary hydrolysis degradation pathway and resulting products.
Analytical Methods for Detection:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹⁹F, and ¹³C NMR are powerful tools. The appearance of new signals or complex multiplets in the aromatic region of the ¹H NMR, or a new signal in the ¹⁹F NMR, can indicate the presence of impurities. The primary hydrolysis product, 2-hydroxy-4-fluoropyrimidine, will have a distinctly different set of proton and fluorine signals.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or Mass Spectrometry (MS) detector is excellent for quantifying purity. A fresh sample should show a single major peak. Degradation will be evident by the appearance of additional, typically more polar, peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds. It can separate the parent compound from degradation products and provide mass data for identification.
Q10: Can you provide a basic protocol for analyzing degradation using HPLC-MS?
This protocol provides a general workflow for detecting hydrolysis products. Method optimization will be required for your specific system.
Objective: To detect and identify potential hydrolysis products of this compound.
Materials:
-
Sample of this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (MS grade)
-
Vials for autosampler
Protocol:
-
Sample Preparation:
-
Accurately weigh ~1 mg of your this compound sample.
-
Dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Perform a 1:100 dilution of the stock solution in a 50:50 acetonitrile/water mixture for analysis.
-
-
HPLC-MS Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Detector: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 50-300.
-
-
Data Analysis:
-
Expected Parent Ion: Look for the mass-to-charge ratio (m/z) corresponding to this compound [M+H]⁺ at approximately 133.0.
-
Expected Degradation Product Ion: Look for the [M+H]⁺ ion of 2-hydroxy-4-fluoropyrimidine at approximately m/z 115.0. This product, being more polar, will typically have a shorter retention time than the parent compound on a C18 column.
-
Purity Assessment: Calculate the area percentage of the parent peak relative to all other peaks in the chromatogram to estimate purity.
-
Part 5: Safety Protocols
Ensuring personal and environmental safety is non-negotiable.
Q11: What are the primary safety hazards associated with this compound?
This compound is classified as hazardous and must be handled with appropriate precautions.
| Hazard Type | GHS Statement | Description |
| Acute Toxicity, Oral | H301: Toxic if swallowed | Ingestion can cause serious health effects or be fatal.[1] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Skin absorption can lead to systemic toxicity.[1] |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | Inhaling dust or vapors can be harmful.[1] |
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause redness, itching, and irritation.[3] |
| Eye Damage | H318: Causes serious eye damage | Can cause severe irritation or permanent damage upon contact.[3] |
Q12: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A multi-layered approach to PPE is required to minimize all routes of exposure.[4][5]
-
Eye/Face Protection: Wear chemical safety goggles and, if there is a risk of splashing, a full-face shield.
-
Hand Protection: Use nitrile or other chemically resistant gloves. Always inspect gloves for tears or holes before use. Double-gloving is recommended for neat transfers.
-
Body Protection: Wear a flame-retardant lab coat. Ensure it is fully buttoned. For larger quantities, chemical-resistant aprons or coveralls may be necessary.
-
Respiratory Protection: All handling of the solid compound should be performed inside a certified chemical fume hood or a glovebox to prevent inhalation.[2]
Q13: How should I handle spills and dispose of waste?
Prompt and correct response to spills and proper waste segregation are critical for safety.[5][6]
Spill Management:
-
Evacuate: Alert others and evacuate the immediate area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
PPE: Don appropriate PPE before re-entering the area.
-
Contain & Absorb: For small spills, cover with an inert absorbent material (e.g., vermiculite or sand).
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Waste Disposal:
-
Segregation: All waste contaminated with this compound (including excess solid, contaminated gloves, absorbent materials, and empty containers) must be segregated into a clearly labeled "Halogenated Organic Waste" container.
-
Disposal: Follow your institution's specific guidelines for hazardous chemical waste disposal. Never dispose of this compound down the drain or in regular trash.[6]
References
Technical Support Center: Identifying Impurities in 2-Chloro-4-fluoropyrimidine Reactions by HPLC
Welcome to the technical support center for the analysis of 2-Chloro-4-fluoropyrimidine and its reaction mixtures. As a pivotal building block in medicinal chemistry, ensuring the purity of this intermediate and understanding its impurity profile is critical for the development of safe and effective active pharmaceutical ingredients (APIs). This guide provides practical, in-depth answers to common challenges encountered during the HPLC analysis of this compound, combining established chromatographic principles with field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to quickly orient researchers and analysts.
Q1: What are the most common process-related and degradation impurities to expect in this compound reactions?
A1: Impurities can originate from the synthesis route or subsequent degradation. Key impurities include:
-
Starting Materials & Intermediates: Unreacted precursors like 5-fluorouracil or intermediates such as 2,4-dichloro-5-fluoropyrimidine can be present.
-
Positional Isomers: Depending on the synthetic strategy, isomers like 4-chloro-2-fluoropyrimidine might form, which can be challenging to separate.
-
Hydrolysis Products: The C-Cl bond is susceptible to hydrolysis, especially under non-anhydrous or pH-extreme conditions, leading to the formation of 2-hydroxy-4-fluoropyrimidine.
-
Nucleophilic Substitution Products: In reactions with nucleophiles (e.g., amines, alcohols), substitution can sometimes occur at the less reactive C-2 position, yielding an isomeric byproduct in addition to the desired C-4 substituted product. Over-reaction can also lead to di-substituted pyrimidines.
Q2: What is the recommended starting point for HPLC method development for this compound?
A2: A reversed-phase HPLC (RP-HPLC) method is the standard approach.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust starting point.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and a buffered aqueous phase (e.g., 0.02 M potassium phosphate buffer at pH 3.8 or 0.1% formic acid) is typical. Using a buffer is crucial for controlling the ionization of acidic or basic analytes and impurities, ensuring reproducible retention times and sharp peak shapes.
-
Detection: UV detection at approximately 260-270 nm is suitable, as pyrimidine derivatives show strong absorbance in this region.
-
Flow Rate: A standard flow rate of 1.0 mL/min is recommended.
Q3: Why is controlling the mobile phase pH important for analyzing pyrimidine derivatives?
A3: The pyrimidine ring contains basic nitrogen atoms. The pH of the mobile phase dictates their protonation state, which directly impacts the polarity and, consequently, the retention time of the analyte and its impurities on a reversed-phase column. An unstable pH can lead to peak shifting and broadening. Using a buffer within the optimal range of the column (typically pH 2-8) is essential for method robustness.
In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems encountered during HPLC analysis.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptom: Your peak for this compound or a related impurity is asymmetrical. Tailing peaks have a right-skewed asymmetry, while fronting peaks are left-skewed.
-
Probable Cause (Tailing): Secondary Silanol Interactions
-
Explanation: Free silanol groups (Si-OH) on the surface of the silica-based C18 column packing can have a slight negative charge. Basic nitrogen atoms on the pyrimidine ring can interact with these sites through a secondary ion-exchange mechanism. This mixed-mode retention leads to a portion of the analyte molecules being retained longer, causing peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Adjust the aqueous mobile phase pH to between 2.5 and 3.5 using an acid like phosphoric or formic acid. At this pH, the silanol groups are protonated and less active, minimizing secondary interactions.
-
Use an End-Capped Column: Employ a modern, high-purity silica column that is "end-capped." In
-
-
Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Analysis of 2-Chloro-4-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Halogenated Pyrimidines in Drug Discovery
Substituted pyrimidines are a cornerstone of modern pharmacology, forming the core scaffold of numerous therapeutic agents. The introduction of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity, and membrane permeability. Consequently, the precise and unambiguous structural characterization of halogenated pyrimidines like 2-chloro-4-fluoropyrimidine is of paramount importance in the drug discovery and development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules. This guide will delve into the ¹H and ¹³C NMR spectra of this compound, offering a framework for understanding the influence of its substituents on the resulting spectral parameters. Due to the limited availability of public experimental spectra for this compound, this guide will utilize high-quality predicted NMR data as a primary reference, juxtaposed with experimental data from commercially available, structurally related analogs: 2,4-dichloropyrimidine and 2-chloro-4,6-difluoropyrimidine.
Experimental and Computational Methodology
Standard Protocol for NMR Sample Preparation
A consistent and well-defined sample preparation protocol is crucial for acquiring high-quality, reproducible NMR data. The following is a standardized procedure for the preparation of halogenated pyrimidine samples for NMR analysis.[1][2][3]
-
Sample Weighing: Accurately weigh 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used depending on the sample's solubility.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Instrument Setup: Before data acquisition, the NMR spectrometer should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.
NMR Data Acquisition
All NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H and ¹³C NMR are outlined below.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (e.g., 'zg30').
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time: 3-4 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of scans: 1024 or more, depending on the sample concentration and the desired signal-to-noise ratio.
-
Relaxation delay (d1): 2 seconds.
-
Acquisition time: 1-2 seconds.
-
Computational NMR Prediction
The ¹H and ¹³C NMR spectra of this compound were predicted using the online NMR prediction tool, NMRDB.org.[4][5][6] This tool utilizes a combination of algorithms and databases to provide estimated chemical shifts and coupling constants.
Results and Comparative Analysis
The predicted ¹H and ¹³C NMR data for this compound are presented below, alongside the experimental data for 2,4-dichloropyrimidine and 2-chloro-4,6-difluoropyrimidine.
Molecular Structures
Figure 1: Molecular structures of this compound and its analogs.
¹H NMR Data Comparison
| Compound | H-5 | H-6 |
| This compound (Predicted) | δ 7.30 (dd, J = 5.0, 2.0 Hz) | δ 8.55 (d, J = 5.0 Hz) |
| 2,4-Dichloropyrimidine (Experimental, CDCl₃) | δ 7.45 (d, J = 5.3 Hz) | δ 8.70 (d, J = 5.3 Hz) |
| 2-Chloro-4,6-difluoropyrimidine (Experimental, CDCl₃) | δ 7.00 (s) | - |
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz).
The ¹H NMR spectrum of this compound is predicted to show two signals in the aromatic region. The proton at the C6 position (H-6) is expected to appear further downfield (δ 8.55) due to the deshielding effect of the adjacent nitrogen atom and the chlorine atom at C2. It is predicted to be a doublet with a coupling constant of approximately 5.0 Hz due to coupling with H-5.
The proton at the C5 position (H-5) is predicted to be a doublet of doublets at δ 7.30. The larger coupling constant (5.0 Hz) arises from the coupling with H-6, and the smaller coupling constant (2.0 Hz) is due to the through-space coupling with the fluorine atom at C4.
In comparison, the experimental spectrum of 2,4-dichloropyrimidine shows two doublets for H-5 and H-6, with a coupling constant of 5.3 Hz. The downfield shift of H-6 (δ 8.70) is more pronounced compared to the predicted value for the fluoro-analog, which can be attributed to the stronger electron-withdrawing nature of the chlorine atom at C4 compared to fluorine in this context.
For 2-chloro-4,6-difluoropyrimidine, the H-5 proton appears as a singlet at δ 7.00. The absence of a proton at C6 simplifies the spectrum, and the upfield shift compared to the other two compounds is a result of the strong electron-donating effect of the two fluorine atoms through resonance.
¹³C NMR Data Comparison
| Compound | C2 | C4 | C5 | C6 |
| This compound (Predicted) | δ 158.0 | δ 168.0 (d, ¹JCF ≈ 270 Hz) | δ 110.0 (d, ²JCF ≈ 20 Hz) | δ 160.0 |
| 2,4-Dichloropyrimidine (Experimental, CDCl₃) | δ 161.5 | δ 160.8 | δ 121.7 | δ 155.0 |
| 2-Chloro-4,6-difluoropyrimidine (Experimental, CDCl₃) | δ 159.0 | δ 170.0 (d, ¹JCF ≈ 260 Hz) | δ 100.0 (t, ²JCF ≈ 25 Hz) | δ 170.0 (d, ¹JCF ≈ 260 Hz) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) and C-F Coupling Constants (J, Hz).
The predicted ¹³C NMR spectrum of this compound shows four distinct signals. The carbon atom bonded to fluorine (C4) is expected to be significantly downfield (δ 168.0) and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of approximately 270 Hz. The C5 carbon is also predicted to show a smaller two-bond coupling to the fluorine atom.
The experimental data for 2,4-dichloropyrimidine shows the C2 and C4 carbons at similar chemical shifts (δ 161.5 and 160.8, respectively). The absence of fluorine simplifies the spectrum, with no C-F couplings observed.
In 2-chloro-4,6-difluoropyrimidine, the C4 and C6 carbons are equivalent and appear as a doublet at δ 170.0 with a large ¹JCF of approximately 260 Hz. The C5 carbon appears as a triplet at δ 100.0 due to coupling with the two adjacent fluorine atoms. The significant upfield shift of C5 is a result of the strong shielding effect of the two fluorine atoms.
Workflow for Comparative NMR Analysis
Figure 2: Workflow for the comparative NMR analysis of substituted pyrimidines.
Discussion and Conclusion
The comparative analysis highlights the predictable and rational effects of halogen substitution on the NMR spectra of the pyrimidine ring. Key observations include:
-
¹H NMR: The chemical shifts of the ring protons are highly sensitive to the nature and position of the halogen substituents. The presence of fluorine introduces characteristic C-H and H-F coupling patterns that are invaluable for structural confirmation.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly those directly bonded to halogens, are significantly affected. Large, one-bond C-F coupling constants provide unambiguous evidence for the presence and location of fluorine atoms.
For researchers in drug discovery and development, a thorough understanding of these NMR principles is essential for the rapid and accurate characterization of novel halogenated pyrimidine derivatives. The methodologies and comparative data presented in this guide provide a practical framework for interpreting complex NMR spectra and making informed decisions in the synthetic and medicinal chemistry workflow.
References
- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. Simulate and predict NMR spectra [nmrdb.org]
- 5. Visualizer loader [nmrdb.org]
- 6. m.youtube.com [m.youtube.com]
Mass spectrometry fragmentation pattern of 2-Chloro-4-fluoropyrimidine
An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2-Chloro-4-fluoropyrimidine: A Comparative Analysis
Authored by a Senior Application Scientist
This guide provides a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound (C₄H₂ClFN₂), a crucial building block in medicinal chemistry.[1] For professionals in pharmaceutical development and analytical chemistry, understanding the mass spectral behavior of such intermediates is paramount for unambiguous identification, purity assessment, and reaction monitoring.
This document moves beyond a simple spectral interpretation. It establishes a predictive framework for the fragmentation of this compound by drawing parallels with structurally related analogues. We will explore the causal mechanisms behind the fragmentation pathways, grounded in the principles of ion stability and the known behavior of halogenated heterocyclic systems.
Experimental Methodology: Acquiring the Mass Spectrum
Step-by-Step GC-MS Protocol
-
Sample Preparation : Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation :
-
System : Agilent 8890 GC System (or equivalent).
-
Column : A non-polar column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is ideal for separating the analyte from solvent and potential impurities.
-
Injection : Inject 1 µL of the sample solution with a split ratio of 50:1 to avoid overloading the column and detector.
-
Oven Program : Start at 50°C, hold for 1 minute, then ramp at 15°C/min to 250°C and hold for 2 minutes. This ensures the elution of the analyte as a sharp peak.
-
-
MS Detection :
-
System : Agilent 5977B MSD (or equivalent single quadrupole mass spectrometer).
-
Ionization Mode : Electron Ionization (EI).
-
Ionization Energy : 70 eV. This is a universal standard that provides reproducible fragmentation patterns and allows for comparison with spectral libraries like NIST.[2]
-
Mass Range : Scan from m/z 30 to 200 to ensure capture of the molecular ion and all relevant fragments.
-
Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
Causality Behind Experimental Choices:
-
Why GC-MS? this compound is a small, relatively non-polar molecule, making it amenable to volatilization for gas chromatography, which provides excellent separation and introduction to the MS.
-
Why 70 eV? At 70 eV, the bombarding electrons possess sufficient energy to reliably induce ionization and fragmentation, producing a rich, characteristic fingerprint of the molecule. Lower energies may not produce sufficient fragmentation, while higher energies do not significantly alter the pattern.[2]
Predicted Fragmentation Pattern of this compound
The molecular weight of this compound is 132.52 g/mol .[1] Under EI conditions, the molecule will ionize by losing an electron to form the molecular ion (M⁺•) at m/z 132 and 134.
Key Predictive Features:
-
Molecular Ion Cluster (m/z 132/134) : The most critical diagnostic feature will be the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), the spectrum will exhibit a characteristic doublet. The M⁺• peak will appear at m/z 132 (containing ³⁵Cl) and an M+2 peak at m/z 134 (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1.[3] This pattern is a definitive indicator of a monochlorinated compound.
-
Loss of Chlorine Radical (m/z 97) : The C-Cl bond is weaker than the C-F bond and the bonds of the aromatic ring. Therefore, the primary and most significant fragmentation is the expulsion of a chlorine radical (•Cl) to form the [M-Cl]⁺ ion at m/z 97. This fragment is expected to be a major peak, if not the base peak, in the spectrum.
-
Ring Fragmentation - Loss of HCN (m/z 70) : Pyrimidine and its derivatives are known to undergo ring cleavage by eliminating a molecule of hydrogen cyanide (HCN, 27 Da).[2] The fragment at m/z 97 ([C₄H₂FN]⁺) is predicted to lose HCN to yield a fragment ion at m/z 70 ([C₃H₂F]⁺).
-
Loss of Fluorine (m/z 113) : While less favorable than chlorine loss, the expulsion of a fluorine radical (•F) from the molecular ion could occur, leading to a minor peak at m/z 113 ([M-F]⁺). This fragment would also exhibit the 3:1 isotopic pattern (m/z 113/115) confirming the presence of chlorine.
The predicted fragmentation pathway is visualized below.
Caption: Predicted EI fragmentation pathway for this compound.
Comparative Analysis: Validating the Prediction
To substantiate our predicted pattern, we compare it with the known EI-MS fragmentation of structurally similar pyrimidines. The data below is sourced from the NIST Mass Spectrometry Database.[4][5]
| Compound | Molecular Ion (m/z) | [M-Cl]⁺ (m/z) | [M-2Cl]⁺• or [M-Cl-HCN]⁺ (m/z) | Other Key Fragments (m/z) |
| 2-Chloropyrimidine | 114/116 | 79 | 52 | - |
| 2,4-Dichloropyrimidine | 148/150/152 | 113/115 | 78 | 86 ([M-Cl-HCN]⁺) |
| This compound (Predicted) | 132/134 | 97 | 70 ([M-Cl-HCN]⁺) | 113/115 ([M-F]⁺) |
Insights from Comparison:
-
Loss of Chlorine is Universal : Both 2-chloropyrimidine and 2,4-dichloropyrimidine show a prominent loss of a chlorine atom to form the [M-Cl]⁺ fragment.[4][5] This strongly supports our prediction that the primary fragmentation of this compound will be the formation of the m/z 97 ion.
-
Subsequent Ring Fragmentation : The [M-Cl]⁺ fragment of 2-chloropyrimidine (m/z 79) proceeds to lose HCN to form an ion at m/z 52.[5] Similarly, the [M-Cl]⁺ fragment of 2,4-dichloropyrimidine (m/z 113) also loses HCN to give an ion at m/z 86.[4] This consistent behavior across analogues provides high confidence in our prediction that the m/z 97 fragment will lose HCN to form the ion at m/z 70.
-
Dihalogenated vs. Monohalogenated Behavior : In 2,4-dichloropyrimidine, the loss of the second chlorine atom from the [M-Cl]⁺ fragment (m/z 113 -> m/z 78) is also observed.[4] This suggests that in our target molecule, the fluorine atom is likely to remain on the ring after the initial, more favorable chlorine loss.
This comparative analysis creates a self-validating system; the predicted behavior of this compound is a logical and consistent extension of the experimentally verified fragmentation of its close chemical relatives.
Conclusion
The electron ionization mass spectrum of this compound can be reliably predicted through a logical, mechanism-based approach. The key identifiers for this compound are:
-
A molecular ion cluster at m/z 132/134 with a characteristic 3:1 isotopic ratio.
-
A prominent fragment ion at m/z 97 , corresponding to the loss of a chlorine radical.
-
A secondary fragment at m/z 70 , resulting from the subsequent loss of HCN from the m/z 97 ion.
This guide provides researchers and drug development professionals with a robust framework for identifying this compound and distinguishing it from related impurities, ensuring higher confidence in analytical results and synthetic outcomes.
References
- 1. This compound|CAS 38953-29-6|Supplier [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]
- 5. Pyrimidine, 2-chloro- [webbook.nist.gov]
A Comparative Guide to the Reactivity of 2-Chloro-4-fluoropyrimidine and 2,4-dichloropyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The strategic functionalization of these heterocycles is crucial for modulating their biological activity. Among the key precursors for such modifications are dihalogenated pyrimidines, which serve as versatile platforms for nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of the reactivity of two commonly employed building blocks: 2-Chloro-4-fluoropyrimidine and 2,4-dichloropyrimidine. Understanding their distinct reactivity profiles is essential for designing efficient and selective synthetic routes to novel pyrimidine derivatives.
The Fundamental Principles of Reactivity in Dihalogenated Pyrimidines
The reactivity of halogenated pyrimidines in SNAr reactions is primarily governed by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of electronegative halogen substituents. This electron deficiency facilitates the attack of nucleophiles, leading to the displacement of the halide leaving group. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
The position of nucleophilic attack and the rate of reaction are influenced by several factors, including the nature of the halogen, the position of the halogen on the pyrimidine ring, and the reaction conditions. For 2,4-dihalopyrimidines, nucleophilic attack is generally favored at the C4 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be effectively delocalized by both ring nitrogens.[1][2]
Comparative Reactivity: this compound vs. 2,4-dichloropyrimidine
While direct, side-by-side kinetic studies comparing this compound and 2,4-dichloropyrimidine under identical conditions are not extensively documented in the literature, a robust comparison can be drawn from the fundamental principles of SNAr and data from analogous heterocyclic systems.
The key differentiator between these two molecules is the halogen at the C4 position: fluorine versus chlorine. In the context of SNAr reactions, the carbon-fluorine bond is significantly more polarized than the carbon-chlorine bond due to the higher electronegativity of fluorine. This increased polarization renders the C4 carbon in this compound more electrophilic and, therefore, more susceptible to nucleophilic attack.
Furthermore, the rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex. Fluorine's strong electron-withdrawing inductive effect provides greater stabilization to this anionic intermediate compared to chlorine. Consequently, the activation energy for the reaction is lowered, leading to a faster reaction rate. While the C-F bond is stronger than the C-Cl bond, the cleavage of the carbon-halogen bond occurs in the fast, second step of the reaction and does not influence the overall rate.
This principle is well-illustrated in studies of other halogenated heterocycles. For instance, in the reaction of 2-halo-pyridines with sodium ethoxide, 2-fluoropyridine was found to be approximately 320 times more reactive than 2-chloropyridine. A similar trend is expected for the pyrimidine system.
Table 1: Predicted Comparative Reactivity in SNAr Reactions
| Feature | This compound | 2,4-dichloropyrimidine | Rationale |
| Primary Site of Nucleophilic Attack | C4 (displacement of Fluorine) | C4 (displacement of Chlorine) | Greater stabilization of the Meisenheimer intermediate at the C4 position.[1][2] |
| Relative Reactivity at C4 | Higher | Lower | The higher electronegativity of fluorine makes the C4 carbon more electrophilic and provides greater stabilization to the Meisenheimer complex. |
| Regioselectivity | High for C4 substitution | Generally high for C4 substitution, but can be influenced by reaction conditions and nucleophile.[1] | The significantly higher reactivity of the C-F bond over the C-Cl bond in SNAr leads to a more selective reaction. |
| Typical Reaction Conditions | Milder conditions (lower temperatures, shorter reaction times) | More forcing conditions may be required for comparable conversion | Due to the higher intrinsic reactivity of the C-F bond towards nucleophilic displacement. |
Mechanistic Insights
The enhanced reactivity of this compound can be visualized through the mechanism of a typical SNAr reaction, such as amination.
References
A Comparative Guide to the X-ray Crystallography of 2-Chloro-4-fluoropyrimidine Derivatives
This guide provides an in-depth technical comparison of X-ray crystallography data for a series of 2-Chloro-4-fluoropyrimidine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances of this critical scaffold and offers practical insights into obtaining and interpreting crystallographic data.
The this compound core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of targeted therapies, particularly kinase inhibitors.[1] The strategic placement of halogen atoms allows for selective and differential reactivity, enabling the synthesis of diverse compound libraries. Understanding the precise three-dimensional arrangement of atoms within these derivatives is paramount for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics. X-ray crystallography stands as the definitive method for elucidating these solid-state structures.[2]
This guide will first present a comparative analysis of crystallographic data for a representative set of this compound derivatives. This is followed by a detailed, field-proven protocol for the determination of novel crystal structures within this chemical class, from crystal growth to data refinement.
Comparative Crystallographic Analysis
The following table summarizes key crystallographic parameters for a hypothetical series of this compound derivatives, illustrating the impact of substitution on the crystal lattice. Such a comparative analysis is crucial for understanding how modifications to the core scaffold influence crystal packing and intermolecular interactions, which in turn can affect physicochemical properties like solubility and bioavailability.
| Compound | Substituent (R) | CSD Refcode | Space Group | Unit Cell Dimensions (Å, °) | Resolution (Å) | R-factor (%) |
| 1 | -H | 1234567 | P2₁/c | a=8.5, b=10.2, c=9.8, β=95.2 | 0.85 | 4.2 |
| 2 | -NH₂ | 2345678 | P-1 | a=7.9, b=8.1, c=12.3, α=91.3, β=105.6, γ=99.8 | 0.90 | 4.8 |
| 3 | -OH | 3456789 | C2/c | a=15.4, b=5.6, c=18.9, β=110.4 | 0.82 | 3.9 |
| 4 | -C₆H₅ | 4567890 | Pbca | a=12.1, b=14.5, c=16.7 | 0.88 | 4.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes. CSD Refcodes are placeholders.
The variation in space groups and unit cell dimensions across these derivatives highlights the significant influence of the R-group on the crystal packing. For instance, the introduction of a hydrogen-bonding donor and acceptor in the amino derivative (2 ) leads to a triclinic (P-1) space group, suggesting a denser packing arrangement driven by intermolecular hydrogen bonds. In contrast, the bulky phenyl substituent in derivative (4 ) results in an orthorhombic (Pbca) space group with larger unit cell dimensions to accommodate the steric demands of the phenyl rings.
Experimental Protocol: From Crystal to Structure
The following protocol outlines a robust and reproducible workflow for the single-crystal X-ray diffraction analysis of novel this compound derivatives.
Part 1: Crystal Growth
The critical first step in any crystallographic analysis is the growth of high-quality single crystals.[3][4][5][6][7] For small molecules like the this compound derivatives, several techniques can be employed.
Recommended Method: Slow Evaporation & Vapor Diffusion
-
Solvent Selection: Begin by determining the solubility of the compound in a range of solvents. Ideal crystallization solvents are those in which the compound has moderate solubility.[6]
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent to near saturation.
-
Loosely cap the vial and store it in a vibration-free environment.
-
Allow the solvent to evaporate slowly over several days to weeks.[3]
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a solvent in which it is highly soluble.
-
Place this vial inside a larger, sealed container that contains a larger volume of an "anti-solvent" in which the compound is poorly soluble.
-
The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.[3][4][7]
-
Part 2: Data Collection
Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.[2][8][9]
-
Crystal Mounting: Carefully select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a suitable cryo-protectant if data is to be collected at low temperatures.[8]
-
Diffractometer Setup: The data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu) and a detector.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Modern diffractometers have software that can automatically determine the optimal data collection strategy to ensure complete and redundant data.
Part 3: Structure Solution and Refinement
The final stage involves solving the crystal structure from the collected diffraction data and refining the atomic model.[10][11][12][13][14]
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors such as absorption.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.
-
Structure Refinement: The atomic coordinates and displacement parameters of the model are refined against the experimental data using least-squares methods. The goal is to minimize the difference between the observed and calculated structure factors. The R-factor is a key metric used to assess the quality of the refinement.[2]
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, angles, and for any unresolved electron density.
The final output of this process is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experimental details.[15][16][17][18][19]
Visualizing the Workflow
The following diagrams illustrate the key stages of the X-ray crystallography workflow and the logical relationship between molecular structure and crystallographic data.
References
- 1. This compound|CAS 38953-29-6|Supplier [benchchem.com]
- 2. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. iucr.org [iucr.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. How To Grow Crystals » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. iucr.org [iucr.org]
- 11. hkl-xray.com [hkl-xray.com]
- 12. academic.oup.com [academic.oup.com]
- 13. utoledo.edu [utoledo.edu]
- 14. researchgate.net [researchgate.net]
- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 16. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
In Silico Docking of 2-Chloro-4-fluoropyrimidine Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities.[1][2] The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the pyrimidine ring can significantly modulate the physicochemical properties and biological activity of the resulting compounds. This guide provides an in-depth comparative analysis of in silico docking studies of 2-Chloro-4-fluoropyrimidine derivatives, offering a robust framework for researchers and drug development professionals to leverage these insights in their own discovery pipelines.
The Rationale for Halogenation: Enhancing Therapeutic Potential
The introduction of chlorine and fluorine atoms to the pyrimidine core is a well-established strategy in medicinal chemistry to enhance drug-like properties. Fluorine, with its high electronegativity and small van der Waals radius, can improve metabolic stability, binding affinity, and membrane permeability. Chlorine, a larger and more polarizable halogen, can participate in various non-covalent interactions, including halogen bonding, which can contribute to enhanced binding affinity and selectivity for the target protein. The combination of both on a pyrimidine scaffold, as in this compound, presents a versatile platform for designing potent and selective inhibitors for a range of therapeutic targets.
The In Silico Docking Workflow: A Step-by-Step Protocol
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This method is instrumental in virtual screening and lead optimization, allowing for the rapid assessment of large compound libraries and providing insights into the molecular basis of ligand-protein interactions.
Experimental Protocol: A Validated Docking Workflow
The following protocol outlines a standardized and validated workflow for conducting in silico docking studies of this compound derivatives.
1. Target Protein Preparation:
-
Objective: To prepare the three-dimensional structure of the target protein for docking.
-
Procedure:
-
Retrieve the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Perform energy minimization to relieve any steric clashes and optimize the protein structure.
-
2. Ligand Preparation:
-
Objective: To generate the three-dimensional structures of the this compound derivatives and prepare them for docking.
-
Procedure:
-
Sketch the two-dimensional structures of the derivatives using a chemical drawing software.
-
Convert the 2D structures to 3D structures and generate low-energy conformers for each ligand.
-
Assign appropriate atom types and partial charges to all atoms in the ligand molecules.
-
3. Grid Generation:
-
Objective: To define the binding site on the target protein where the docking calculations will be performed.
-
Procedure:
-
Identify the active site of the protein, typically based on the location of the co-crystallized ligand or through literature review.
-
Define a three-dimensional grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow for the free rotation and translation of the ligand within the active site.
-
4. Molecular Docking:
-
Objective: To predict the binding mode and affinity of the this compound derivatives to the target protein.
-
Procedure:
-
Utilize a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligands into the defined grid box on the target protein.
-
The docking algorithm will systematically explore different conformations and orientations of the ligand within the binding site and score them based on a defined scoring function.
-
The output will be a set of docked poses for each ligand, ranked by their predicted binding affinity (docking score).
-
5. Analysis of Docking Results:
-
Objective: To analyze the docking results and identify the most promising derivatives for further investigation.
-
Procedure:
-
Examine the docking scores to rank the compounds based on their predicted binding affinity. Lower docking scores generally indicate stronger binding.
-
Visualize the docked poses of the top-ranked compounds to analyze their binding mode and interactions with the active site residues.
-
Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity.
-
Caption: A generalized workflow for in silico molecular docking studies.
Comparative Docking Performance of Halogenated Pyrimidine Derivatives
To illustrate the impact of chloro and fluoro substitutions on the binding affinity of pyrimidine derivatives, we have compiled data from various studies targeting different therapeutic proteins. While a direct head-to-head comparison of this compound derivatives is not available in a single study, the data below provides valuable insights into the contributions of these halogens.
| Derivative Class | Target Protein | PDB ID | Best Docking Score (kcal/mol) | Key Interactions | Reference |
| 2-amino-4-chloro-pyrimidine | SARS-CoV-2 Main Protease (3CLpro) | 6LU7 | -8.12 | Hydrogen bonds | [4][5] |
| Fluorinated fused-pyrimidine | Anticancer Target | Not Specified | Not Specified | Hydrophobic interactions, arene-H interactions | [6][7][8] |
| Fluoro-substituted pyrimidine | Cyclin-dependent kinase-2 (CDK2) | 1HCK | -7.9 | Not Specified | [3] |
| Chloro-substituted pyrimidine | Cyclin-dependent kinase-2 (CDK2) | 1HCK | -7.9 | Not Specified | [3] |
Analysis of Comparative Data:
The data presented in the table highlights that both chloro and fluoro-substituted pyrimidine derivatives exhibit strong binding affinities to their respective protein targets. For instance, a 2-amino-4-chloro-pyrimidine derivative showed a docking score of -8.12 kcal/mol against the SARS-CoV-2 main protease, indicating potent inhibition.[4][5] Similarly, fluoro-substituted pyrimidines have demonstrated significant binding to CDK2.[3] These findings underscore the importance of halogenation in modulating the binding characteristics of pyrimidine-based inhibitors. The presence of both chlorine and fluorine in this compound derivatives is anticipated to offer a synergistic effect, potentially leading to enhanced binding affinity and improved pharmacokinetic profiles.
Visualizing Molecular Interactions: A Case Study
To provide a clearer understanding of the binding mode of halogenated pyrimidines, the following diagram illustrates the key interactions of a potent inhibitor within the active site of its target protein.
Caption: Key molecular interactions of a this compound derivative.
This visualization demonstrates how the different moieties of the ligand can engage in specific interactions with the amino acid residues of the target protein. The pyrimidine ring and the fluoro group can act as hydrogen bond acceptors, while the chloro group can participate in halogen bonding, a specific type of non-covalent interaction that is gaining increasing recognition in drug design. The substituent 'R' can be tailored to optimize hydrophobic interactions within the binding pocket.
Conclusion and Future Directions
In silico docking studies serve as an indispensable tool in the rational design of novel therapeutics. This guide has provided a comprehensive overview of the application of molecular docking to this compound derivatives, highlighting the significance of halogenation in enhancing their therapeutic potential. The presented workflow and comparative data offer a solid foundation for researchers to initiate or advance their drug discovery programs centered on this promising chemical scaffold. Future studies should focus on synthesizing and evaluating a focused library of this compound derivatives against various therapeutic targets to experimentally validate the in silico predictions and further elucidate the structure-activity relationships of this versatile class of compounds.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. wjarr.com [wjarr.com]
- 3. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Fulcrum of Innovation: A Comparative Efficacy Analysis of Kinase Inhibitors Derived from 2-Chloro-4-fluoropyrimidine
In the landscape of targeted cancer therapy, the pyrimidine scaffold stands as a cornerstone in the design of potent and selective kinase inhibitors. Among the various pyrimidine precursors, 2-chloro-4-fluoropyrimidine has emerged as a particularly versatile and valuable building block. Its distinct reactivity, with two differentiable halogen atoms, allows for sequential and site-selective nucleophilic substitutions, providing a robust platform for the synthesis of diverse libraries of kinase inhibitors. This guide offers an in-depth comparison of the efficacy of several classes of kinase inhibitors synthesized from this pivotal starting material, supported by experimental data and detailed protocols for their evaluation.
The Strategic Advantage of the this compound Scaffold
The utility of this compound in medicinal chemistry stems from the differential reactivity of the chlorine and fluorine atoms. The chlorine at the 2-position is more susceptible to nucleophilic aromatic substitution than the fluorine at the 4-position. This allows for a stepwise and controlled introduction of various functionalities, a crucial aspect in the structure-activity relationship (SAR) studies of kinase inhibitors. This inherent chemical property enables the precise construction of molecules that can effectively target the ATP-binding pocket of specific kinases.
Comparative Efficacy of Kinase Inhibitors
Here, we delve into a comparative analysis of kinase inhibitors targeting different families, all originating from the this compound core.
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy. A notable example of an Aurora kinase inhibitor derived from a related scaffold is compound 13 , an (S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone, which has demonstrated potent activity against Aurora A kinase.[1] While the direct synthesis from this compound is not explicitly detailed, the underlying pyrimidine chemistry is highly relevant.
Mitogen- and Stress-Activated Kinase 1 (MSK1) Inhibitors
MSK1 is a nuclear kinase involved in the regulation of gene expression in response to stress and mitogens. A series of covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1 have been developed using a 2,5-dichloropyrimidine scaffold.[2] The covalent inhibition is achieved through an SNAr reaction with a cysteine residue in the kinase domain. The 2-chloro substituent is displaced by the cysteine, highlighting the importance of the chloro-pyrimidine core in designing such inhibitors.
Cyclin-Dependent Kinase 14 (CDK14) Inhibitors
CDK14, a member of the TAIRE family of kinases, has been implicated in several cancers. Covalent inhibitors of CDK14 have been synthesized, and structure-activity relationship studies have been conducted on a series of 4-amino-1H-pyrazoles.[3] These inhibitors often incorporate a reactive group that forms a covalent bond with a cysteine residue near the ATP-binding site.
Quantitative Efficacy Comparison
To provide a clear and objective comparison, the following table summarizes the reported efficacy data for representative inhibitors from each class.
| Inhibitor Class | Target Kinase | Representative Compound | IC50 (nM) | Cell-based Potency (EC50) | Reference |
| Aurora Kinase A | Aurora A | Compound 13 | 52.2 ± 8.1 | >50% reduction of cMYC/MYCN at 1.0 µM | [1] |
| MSK1 | MSK1 CTKD | Compound 20 | pIC50 7.2 | Not Reported | [2] |
| CDK14 | CDK14 | FMF-04-159-2 | Not Reported | IC50 132 nM (HCT116 cells) | [3] |
Note: The data presented is sourced from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, we provide detailed step-by-step methodologies for key experiments.
Protocol 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate
This protocol outlines a general procedure for the initial nucleophilic substitution on a dichloropyrimidine scaffold, a common step in the synthesis of the inhibitors discussed.
Workflow for Synthesis of Intermediate
Caption: Workflow for the synthesis of a substituted aminopyrimidine intermediate.
Step-by-Step Procedure:
-
To a solution of the starting dichloropyrimidine (1 equivalent) in a suitable solvent (e.g., 1-pentanol), add the desired amine (1.1-1.5 equivalents) and a base such as triethylamine (1.5-2 equivalents).
-
Heat the reaction mixture at a specified temperature (e.g., 120°C) for a designated time (e.g., 6 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the precipitate by filtration.
-
Purify the crude product by flash column chromatography over silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to obtain the desired intermediate.[1]
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Binding Assay)
This protocol describes a common method for determining the IC50 of an inhibitor against a target kinase.
Workflow for LanthaScreen™ Binding Assay
Caption: Workflow for an in vitro kinase inhibition assay using LanthaScreen™.
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a suitable microplate, add the kinase, a fluorescently labeled ATP-competitive tracer, and the test compound.
-
Initiate the binding reaction by adding a lanthanide-labeled antibody that binds to the kinase.
-
Incubate the plate at room temperature for the recommended time to allow the binding reaction to reach equilibrium.
-
Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]
Signaling Pathways
The targeted kinases are integral components of complex signaling pathways that regulate cell growth, proliferation, and survival.
Simplified Aurora Kinase Signaling Pathway
Caption: Simplified signaling pathway involving Aurora A kinase in mitotic entry.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly effective and versatile starting point for the development of a wide range of kinase inhibitors. The ability to selectively functionalize the pyrimidine ring has enabled the synthesis of potent and selective inhibitors against key cancer targets such as Aurora kinases, MSK1, and CDK14. The comparative analysis presented in this guide highlights the potential of this chemical scaffold in generating diverse and clinically relevant drug candidates.
Future efforts in this area should focus on expanding the chemical space around the this compound core to discover inhibitors with novel mechanisms of action and improved selectivity profiles. Furthermore, a deeper understanding of the structure-activity relationships will be crucial for designing next-generation kinase inhibitors with enhanced therapeutic indices. The continued exploration of this privileged scaffold holds great promise for the future of targeted cancer therapy.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Predicting Regioselectivity in Halopyrimidine Reactions: A Quantum Mechanical Perspective
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of reactions involving halopyrimidines is a critical factor in the synthesis of a vast array of pharmaceuticals and functional materials. The ability to predict and control which halogen atom will react in a poly-halogenated system is paramount for efficient and successful synthetic campaigns. This guide provides an in-depth comparison of quantum mechanical methods for analyzing and predicting the regioselectivity of two key reactions of halopyrimidines: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
The Challenge of Regioselectivity in Halopyrimidines
Pyrimidines are electron-deficient heterocycles, and the presence of halogen substituents further enhances their reactivity towards nucleophiles and in cross-coupling reactions. In di- or tri-halopyrimidines, the electronic environment of each carbon-halogen bond is distinct, leading to preferential reactivity at one site over others. For instance, in 2,4-dichloropyrimidine, nucleophilic substitution generally favors the C4 position.[1] However, this selectivity can be dramatically altered by the presence of other substituents on the pyrimidine ring, the nature of the nucleophile, and the reaction conditions.[2][3] This variability necessitates robust predictive tools to guide synthetic strategy.
Quantum Mechanical Descriptors: The Key to Understanding Reactivity
Quantum mechanics offers a powerful lens through which to understand and predict chemical reactivity. Several theoretical descriptors and methods are commonly employed to analyze the regioselectivity of halopyrimidine reactions.
Frontier Molecular Orbital (FMO) Theory
A foundational concept in chemical reactivity, FMO theory posits that reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. In the context of halopyrimidine reactions:
-
LUMO Analysis: The distribution of the LUMO on the halopyrimidine ring can indicate the most electrophilic sites, which are most susceptible to nucleophilic attack. A larger LUMO lobe on a particular carbon atom suggests that this position is more reactive. For 2,4-dichloropyrimidine, the LUMO is predominantly located at the C4 position, consistent with the generally observed C4 selectivity in SNAr reactions.[2]
-
LUMO+1 and Beyond: In cases where the energy gap between the LUMO and the next lowest unoccupied molecular orbital (LUMO+1) is small (e.g., ≤ 0.25 eV), both orbitals may play a role in determining reactivity.[2] This can lead to a mixture of products or a switch in regioselectivity.
Conceptual Density Functional Theory (DFT): Fukui Functions and Dual Descriptors
Conceptual DFT provides a framework for quantifying chemical reactivity using descriptors derived from the electron density.
-
Fukui Functions: The Fukui function, f(r), identifies the regions in a molecule where the electron density changes most significantly upon the addition or removal of an electron. The nucleophilic Fukui function (f+(r)) indicates the sites most susceptible to nucleophilic attack, while the electrophilic Fukui function (f-(r)) highlights the sites most prone to electrophilic attack.[4][5]
-
Dual Descriptor: The dual descriptor, Δf(r), is the difference between the nucleophilic and electrophilic Fukui functions. It can provide a more refined and unambiguous prediction of reactive sites than the Fukui functions alone.[6] Regions where Δf(r) > 0 are electrophilic, while regions where Δf(r) < 0 are nucleophilic.
Transition State (TS) Analysis
The most rigorous method for predicting regioselectivity involves calculating the activation energies for the reaction at each possible site. The reaction will preferentially proceed through the pathway with the lowest activation energy barrier. This is typically done by locating the transition state structures for each reaction pathway and calculating their relative energies. This method provides a quantitative measure of selectivity and is often considered the gold standard for computational predictions.[2]
Comparison of Quantum Mechanical Methods for Predicting Regioselectivity in SNAr Reactions
The choice of computational method is a critical factor in obtaining accurate predictions. While a comprehensive benchmarking study for all halopyrimidine reactions is beyond the scope of this guide, we can compare the performance of common methods based on available literature.
| Method | Level of Theory | Key Findings | Advantages | Limitations |
| LUMO Analysis | DFT (e.g., wB97X-D/6-31G) | Often correctly predicts the major regioisomer in simple cases like 2,4-dichloropyrimidine.[2] | Computationally inexpensive and provides a quick qualitative prediction. | Can be misleading when the LUMO/LUMO+1 energy gap is small or when other factors like sterics or specific interactions with the nucleophile are significant.[7] |
| Fukui Functions/Dual Descriptors | DFT (e.g., B3LYP/6-311G(d,p)) | Can provide a more nuanced view of reactivity than simple LUMO analysis. | Offers a more detailed picture of electrophilic and nucleophilic sites within the molecule.[4] | The accuracy is dependent on the chosen DFT functional and basis set. |
| Transition State Analysis | DFT (e.g., wB97X-D/6-31G) | Provides quantitative predictions of regioselectivity by comparing activation energy barriers. Can rationalize subtle changes in selectivity due to substituents or nucleophiles.[2][7] | The most accurate and reliable method for predicting regioselectivity. | Computationally expensive, especially for large molecules or when exploring multiple reaction pathways. |
| Hartree-Fock (HF) | Ab initio | Can sometimes provide better results than DFT for systems with significant self-interaction error, although this is less common for reactivity studies.[8][9] | Generally less accurate than DFT for calculating reaction energies and barriers due to the neglect of electron correlation. |
Key Causality: The choice of method represents a trade-off between computational cost and accuracy. For a quick qualitative assessment, FMO theory can be sufficient. However, for a reliable, quantitative prediction, especially in complex systems with competing reaction sites, transition state analysis is the recommended approach. The choice of DFT functional and basis set can also significantly impact the accuracy of the results, and it is often advisable to benchmark against experimental data when possible.
Visualizing Computational Workflows
The following diagrams illustrate the typical workflows for analyzing regioselectivity using different quantum mechanical approaches.
Experimental Protocols for Halopyrimidine Reactions
To validate computational predictions, robust experimental procedures are essential. Below are representative protocols for SNAr and Suzuki coupling reactions of halopyrimidines.
General Procedure for Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloropyrimidine
This protocol describes a typical amination reaction.
Materials:
-
2,4-Dichloropyrimidine
-
Amine (e.g., morpholine)
-
Base (e.g., K₂CO₃ or triethylamine)
-
Solvent (e.g., ethanol, DMF, or acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
To a dry reaction flask under an inert atmosphere, add 2,4-dichloropyrimidine (1.0 eq) and the chosen solvent.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add the base (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, filter the mixture. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired regioisomer.
General Procedure for Suzuki-Miyaura Cross-Coupling of a Halopyrimidine
This protocol outlines the coupling of a halopyrimidine with a boronic acid.
Materials:
-
Halopyrimidine (e.g., 2-chloropyrimidine)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Ligand (if necessary, e.g., triphenylphosphine)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., dioxane/water, toluene/water, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
To a dry Schlenk flask or reaction vial, add the halopyrimidine (1.0 eq), the arylboronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (and ligand, if used).
-
Seal the vessel, evacuate, and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC, Gas Chromatography-Mass Spectrometry (GC-MS), or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: A Case Study of 2,4-Dichloropyrimidine Reactions
The following table summarizes experimental and computational data for the regioselectivity of reactions involving 2,4-dichloropyrimidine derivatives.
| Reactant | Nucleophile/Coupling Partner | Conditions | Experimental C4:C2 Ratio | Calculated ΔEa (C4 - C2) (kcal/mol) | Reference |
| 2,4-dichloropyrimidine | Amine | K₂CO₃, DMAc | ~1:1 to 4:1 | Not specified | [5] |
| 2,4-dichloro-6-methoxypyrimidine | Bromide (surrogate nucleophile) | DFT calculation | Not applicable | -0.76 | [2] |
| 2,4-dichloro-6-(methylamino)pyrimidine | Bromide (surrogate nucleophile) | DFT calculation | Not applicable | -1.00 | [2] |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane | >92:8 | Not specified | [10] |
Data Interpretation: The data clearly shows that substituents on the pyrimidine ring have a profound impact on regioselectivity. For instance, the presence of an electron-donating methoxy or methylamino group at the C6 position reverses the typical C4 selectivity of SNAr reactions, favoring substitution at the C2 position.[2] This is quantitatively supported by DFT calculations showing a lower activation energy for the C2 pathway. In the case of Suzuki coupling, the reaction is highly selective for the C4 position.[10]
Conclusion: An Integrated Approach for Reliable Predictions
Predicting the regioselectivity of halopyrimidine reactions requires a thoughtful and often integrated approach. While simple models like FMO theory can provide a useful starting point, a more rigorous analysis using transition state calculations is often necessary to achieve reliable predictions, especially in complex systems. The choice of quantum mechanical method should be guided by the desired level of accuracy and the available computational resources. Ultimately, the synergy between computational prediction and experimental validation is key to advancing the efficient and selective synthesis of novel pyrimidine-based molecules for a wide range of applications.
References
- 1. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Better performance of Hartree-Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-fluoropyrimidine
For professionals engaged in the fast-paced world of drug discovery and chemical synthesis, the responsible management of reactive intermediates is not just a matter of regulatory compliance, but a cornerstone of laboratory safety and scientific integrity. 2-Chloro-4-fluoropyrimidine, a key fluorinated heterocyclic building block, is instrumental in the synthesis of novel therapeutic agents[1]. However, its utility is matched by its hazardous nature, demanding a rigorous and well-understood protocol for its disposal.
This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each procedural step, grounding our recommendations in established safety protocols and regulatory standards to ensure a self-validating system of laboratory safety.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the inherent risks associated with this compound is the foundation of its safe management. This compound is classified as hazardous, posing significant health risks upon exposure. It is harmful if swallowed, toxic in contact with skin, and harmful if inhaled[1]. Analogous compounds are known to cause severe skin burns and eye damage, classifying them as corrosive[2][3][4].
The primary risk in a laboratory setting stems from the potential for accidental inhalation of vapors, dermal contact with the liquid, or ingestion. Furthermore, thermal decomposition can liberate highly toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, and nitrogen oxides[5]. Therefore, all handling and disposal procedures must be designed to mitigate these specific risks.
Table 1: Hazard Summary for this compound and Analogs
| Hazard Category | GHS Pictograms | Hazard Statements | Key Physical/Chemical Properties |
| Acute Toxicity | Corrosion, Exclamation Mark | H301/H302: Toxic/Harmful if swallowed[1][2]. H311: Toxic in contact with skin[1]. H331: Toxic if inhaled[1]. | Physical State: Liquid[2]. |
| Skin Corrosion/Irritation | Corrosion | H314: Causes severe skin burns and eye damage[2]. | Boiling Point: ~172-174 °C (for 2-Chloro-5-fluoropyrimidine)[2]. |
| Serious Eye Damage | Corrosion | H318: Causes serious eye damage. | Flash Point: ~65 °C (for 2-Chloro-5-fluoropyrimidine). |
| Environmental | (No Pictogram) | Avoid release to the environment. | Incompatibilities: Strong oxidizing agents, strong acids, strong bases[3][5]. |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the compound's toxicity and corrosivity, the selection and use of appropriate PPE are non-negotiable. The goal is to create a complete barrier between the researcher and the chemical, a principle that is critical for handling hazardous substances[6][7].
-
Hand Protection: Use chemically impermeable gloves, such as nitrile rubber. For any procedure involving direct handling, double-gloving is mandated to provide protection in case the outer glove is compromised[8]. Gloves must be changed every 30 minutes or immediately if contamination is suspected[8].
-
Eye and Face Protection: Tightly fitting safety goggles and a full-face shield are required to protect against splashes[9]. Standard safety glasses are insufficient[9].
-
Body Protection: A poly-coated, disposable gown with long sleeves and tight-fitting cuffs is essential to prevent skin contact[8][9]. The gown must close in the back to provide a solid front of protection[8]. Lab coats worn in hazardous areas must not be worn elsewhere[8].
-
Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation risk[10][11]. If there is any risk of exposure outside of a fume hood, a NIOSH-approved N95 respirator or higher is required[9].
Section 3: Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with its removal by certified professionals.
Step 1: Waste Characterization and Segregation
Immediately upon generation, any material contaminated with this compound must be classified as hazardous waste. As a halogenated organic compound, it must be segregated into a dedicated "Halogenated Organic Waste" stream[12].
-
Why Segregate? Co-mingling halogenated and non-halogenated waste streams complicates the final disposal process, which is typically high-temperature incineration. Mixing incompatible chemicals can also lead to dangerous reactions[13]. Proper segregation is more environmentally sound and cost-effective.
Step 2: Containerization and Labeling
Proper containment is crucial to prevent leaks and environmental contamination.
-
Solid Waste: Contaminated items such as gloves, weighing papers, and absorbent pads should be collected in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused reagents, reaction mixtures, and contaminated solvents must be collected in a compatible, leak-proof container, typically a glass or high-density polyethylene bottle[11]. Never use the original reagent bottle for waste collection unless it is explicitly designated for that purpose[10].
-
Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste[10]. The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound" and any other components.
-
The associated hazards (e.g., "Toxic," "Corrosive").
-
The accumulation start date.
-
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Waste containers must be stored in a designated SAA, which is a location at or near the point of generation and under the control of the lab personnel[10].
-
SAA Requirements: The SAA must be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain spills. The container must be kept tightly closed except when adding waste.
Step 4: Final Disposal
Final disposal is not a task for laboratory personnel. This process must be managed by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company[14]. Schedule a pickup for your properly containerized and labeled waste according to your institution's procedures. Never pour this compound down the drain or place it in the regular trash[11][14].
Section 4: Emergency Procedures - Spill and Exposure Response
In the event of an accident, a swift and correct response is critical.
-
Spill Response:
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Protect: Don the appropriate PPE, including respiratory protection if necessary.
-
Contain: Cover the spill with an inert absorbent material like sand, vermiculite, or a chemical spill kit absorbent[2].
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container for disposal[14].
-
Clean: Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated.
-
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing[2]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids[3]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen[15]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting[3]. Rinse the mouth with water and seek immediate medical attention[3].
-
Section 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound waste.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the compound's hazards, rigorously applying the correct PPE, and adhering to a systematic disposal protocol, researchers can effectively mitigate risks. This guide serves as a foundational document to be integrated into your laboratory's specific chemical hygiene plan, ensuring that your vital research is conducted with the highest standards of safety and care.
References
- 1. This compound|CAS 38953-29-6|Supplier [benchchem.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. gerpac.eu [gerpac.eu]
- 7. pogo.ca [pogo.ca]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. halyardhealth.com [halyardhealth.com]
- 10. benchchem.com [benchchem.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 14. benchchem.com [benchchem.com]
- 15. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
